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  • Product: 6-Amino-2-iodo-3,4-dimethoxybenzonitrile
  • CAS: 192869-24-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

An In-depth Technical Guide to 6-Amino-2-iodo-3,4-dimethoxybenzonitrile: A Versatile Scaffold for Modern Drug Discovery Executive Summary This technical guide provides a comprehensive overview of 6-Amino-2-iodo-3,4-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-Amino-2-iodo-3,4-dimethoxybenzonitrile: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of its amino, iodo, and nitrile functionalities on a dimethoxybenzene core makes it a versatile intermediate for the synthesis of complex molecular architectures. This document details the molecule's chemical structure and physicochemical properties, outlines a logical synthetic pathway with a detailed experimental protocol, discusses methods for its analytical characterization, and explores its applications, particularly in the realm of drug development. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Strategic Value of a Multifunctional Intermediate

The benzonitrile moiety is a well-established pharmacophore found in over 30 approved pharmaceutical agents, with many more in clinical development.[1] Its utility stems from its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] When incorporated into a more complex scaffold like 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, its value is amplified. This molecule presents three key reactive sites:

  • The Amino Group: A nucleophilic center and a hydrogen bond donor, crucial for forming amides, sulfonamides, or for serving as a directing group in further electrophilic aromatic substitutions.

  • The Iodo Group: An exceptional handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of a wide array of carbon- and heteroatom-based substituents.

  • The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. It is a key feature in many enzyme inhibitors, where it can interact with active site residues.[1]

The 3,4-dimethoxy substitution pattern is also prevalent in numerous biologically active natural products and synthetic drugs, often contributing to favorable binding interactions and metabolic stability. The combination of these features in a single, well-defined molecule makes 6-Amino-2-iodo-3,4-dimethoxybenzonitrile a high-value starting material for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

The fundamental properties of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile are summarized below. Understanding these characteristics is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₉IN₂O₂Calculated
Molecular Weight 316.09 g/mol Calculated
CAS Number Not explicitly found; requires registrationN/A
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc)General Knowledge
Storage Keep in a dark place, sealed in dry, room temperature conditions
Chemical Structure Diagram

Caption: Chemical structure of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.

Proposed Synthesis and Mechanistic Considerations

A robust synthesis of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile can be envisioned from commercially available 3,4-dimethoxyaniline. The synthetic strategy must carefully consider the directing effects of the substituents to achieve the desired regiochemistry. The electron-donating amino and methoxy groups are ortho-, para-directing, while the iodo group is also ortho-, para-directing but deactivating.

Synthetic Workflow Diagram

G SM 3,4-Dimethoxyaniline (Starting Material) INT1 N-(3,4-dimethoxyphenyl)acetamide (Intermediate 1) SM->INT1 Ac₂O, Pyridine (Protection) INT2 N-(2-Iodo-4,5-dimethoxyphenyl)acetamide (Intermediate 2) INT1->INT2 I₂, HIO₃, H₂SO₄ (Iodination) INT3 2-Iodo-4,5-dimethoxyaniline (Intermediate 3) INT2->INT3 HCl, EtOH, H₂O (Deprotection) INT5 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (Target Molecule) INT3->INT5 1. NaNO₂, HCl (Diazotization) 2. CuCN (Sandmeyer Reaction) INT4 6-Iodo-3,4-dimethoxy-2-nitrobenzonitrile (Hypothetical Intermediate - less ideal route)

Caption: Proposed synthetic pathway for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organic chemistry transformations. Researchers should perform their own optimization.

Step 1: Protection of the Amino Group

  • Rationale: The amino group is highly activating and can interfere with the subsequent iodination step, leading to multiple products or oxidation. Acetyl protection temporarily deactivates the ring and ensures clean, regioselective iodination.

  • Dissolve 3,4-dimethoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.2 eq) dropwise while stirring at room temperature.

  • Heat the mixture to 50°C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product, N-(3,4-dimethoxyphenyl)acetamide.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Regioselective Iodination

  • Rationale: The acetamido group is a strong ortho-, para-director. Since the para position is blocked by a methoxy group, iodination is directed to one of the ortho positions. The position ortho to the acetamido group and meta to both methoxy groups is sterically and electronically favored.

  • To a solution of N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in a mixture of acetic acid and sulfuric acid, add iodine (0.5 eq) and iodic acid (0.2 eq).

  • Stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, N-(2-Iodo-4,5-dimethoxyphenyl)acetamide, by column chromatography on silica gel.

Step 3: Deprotection of the Amino Group

  • Rationale: The acetyl protecting group must be removed to yield the free amine required for the final step. Acid-catalyzed hydrolysis is a standard and effective method.

  • Reflux a suspension of the iodinated intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, 2-Iodo-4,5-dimethoxyaniline, with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

Step 4: Sandmeyer Reaction to Install the Nitrile

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.

  • Diazotization: Dissolve 2-Iodo-4,5-dimethoxyaniline (1.0 eq) in an aqueous solution of HCl at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) in water. Add the cold diazonium salt solution slowly to the CuCN solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

  • Cool the mixture, extract with ethyl acetate, and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate.

  • Purify the final product, 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, by column chromatography.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product. The following techniques are essential to confirm the structure and purity of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons, the amino protons (which may be broad), and the two methoxy groups. The aromatic region will likely display two singlets, as the protons are on highly substituted positions without adjacent proton coupling partners.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals: six for the aromatic ring (one of which will be significantly affected by the iodine attachment, C-I), one for the nitrile carbon (-C≡N), and two for the methoxy carbons (-OCH₃).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observed:

    • A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch.

    • Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).

    • C-O stretching bands for the methoxy groups around 1200-1250 cm⁻¹.

  • HRMS (High-Resolution Mass Spectrometry): This is critical for confirming the elemental composition. The measured m/z value should match the calculated exact mass of the molecular ion ([M]+) or a protonated adduct ([M+H]+) to within a few parts per million (ppm).

Applications in Drug Development and Research

The true value of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile lies in its utility as a versatile synthetic intermediate. Its strategically placed functional groups allow for rapid diversification to generate libraries of novel compounds for biological screening.

Workflow for Scaffold Elaboration

G Core 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (Core Scaffold) R1 Suzuki Coupling (Pd catalyst, Boronic Acid) Core->R1 Modify at Iodo position R2 Sonogashira Coupling (Pd/Cu catalyst, Alkyne) Core->R2 Modify at Iodo position R3 Buchwald-Hartwig Amination (Pd catalyst, Amine) Core->R3 Modify at Iodo position R4 Amide Formation (Acyl Chloride / Acid + Coupling Agent) Core->R4 Modify at Amino position P1 Aryl-Substituted Derivatives R1->P1 P2 Alkynyl-Substituted Derivatives R2->P2 P3 Amino-Substituted Derivatives R3->P3 P4 N-Acylated Derivatives R4->P4

Caption: Diversification strategies using the core scaffold.

  • Lead Generation via Cross-Coupling: The iodo substituent is the primary site for diversification. Palladium-catalyzed reactions can be employed to introduce a vast array of chemical motifs. For instance, Suzuki coupling with various boronic acids can generate biaryl structures, while Sonogashira coupling with terminal alkynes can introduce linear, rigid linkers often found in enzyme inhibitors.

  • Probing Structure-Activity Relationships (SAR): The amino group can be acylated, sulfonated, or alkylated to explore how modifications at this position affect biological activity. This allows for fine-tuning of properties like solubility, hydrogen bonding capacity, and metabolic stability.

  • Development of Kinase Inhibitors: Many approved kinase inhibitors feature a substituted aminopyrimidine or aminopyridine core. This scaffold can serve as a precursor to complex heterocyclic systems that mimic these privileged structures.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazard Profile: While specific toxicity data is not available, compounds of this class (aromatic amines, iodo compounds, nitriles) should be handled with care. They should be considered potentially harmful if inhaled, ingested, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place to prevent degradation. Inert atmosphere storage is recommended for long-term stability.

Conclusion

6-Amino-2-iodo-3,4-dimethoxybenzonitrile is more than just a single molecule; it is a platform for innovation. Its unique combination of reactive functional groups provides chemists with a powerful tool for the efficient synthesis of novel and complex molecules. From generating diverse compound libraries for initial screening to the targeted synthesis of lead candidates, this intermediate offers a streamlined path to new discoveries in medicinal chemistry and beyond. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

  • 6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE — Chemical Substance Information. Google Cloud.
  • 2-Iodo-4-methoxybenzonitrile | 490039-83-3 - Sigma-Aldrich. Sigma-Aldrich.
  • 6-(2,2-dimethoxyethyl)-3,4-dimethoxy-2-nitrobenzonitrile - Chemical Synthesis Database. ChemSynthesis.
  • Patel, P. A., et al. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate.
  • Aazam, E. S. (2012). 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]but-2-enedinitrile. Acta Crystallographica Section E: Structure Reports Online, E68, o1406.
  • alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile | C12H16N2O2 | CID 10220091 - PubChem. PubChem.
  • Litvinov, Y. M., et al. (2009). New convenient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and one-pot synthesis of 6'-aminospiro[(3H)-indol-3,4'-pyrano[2,3-c]pyrazol]-(1H)-2-on-5'-carbonitriles. Journal of Combinatorial Chemistry, 11(5), 914-9.
  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC. National Center for Biotechnology Information.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-17.
  • Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents. Google Patents.

Sources

Exploratory

6-Amino-2-iodo-3,4-dimethoxybenzonitrile CAS 192869-24-2 physical properties

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2) Authored by: Gemini, Senior Application Scientist Abstract 6-Amino-2-iodo-3,4-dimethoxybenzonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2)

Authored by: Gemini, Senior Application Scientist

Abstract

6-Amino-2-iodo-3,4-dimethoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its densely functionalized structure, featuring an amine, an iodine atom, two methoxy groups, and a nitrile moiety, presents a unique platform for the synthesis of complex heterocyclic systems and other novel molecular entities. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offers insights into its analytical characterization, and outlines best practices for its handling and use in a research setting. Given the specialized nature of this reagent, this document synthesizes data from available sources and provides expert interpretation based on structurally related analogs to create a practical reference for researchers, chemists, and drug development professionals.

Molecular Structure and Chemical Identifiers

The structural identity of a chemical reagent is the foundation of its reactivity and physical behavior. 6-Amino-2-iodo-3,4-dimethoxybenzonitrile is a benzene ring substituted with five different functional groups, leading to a specific spatial and electronic arrangement that dictates its properties.

  • Molecular Formula: C₉H₉IN₂O₂

  • Molecular Weight: 316.09 g/mol

  • CAS Number: 192869-24-2

  • IUPAC Name: 6-amino-2-iodo-3,4-dimethoxybenzonitrile

The arrangement of these functional groups is visualized below. The ortho-positioning of the bulky iodine atom relative to the cyano group, and the adjacent amino and methoxy groups, creates a distinct electronic and steric environment that is critical for its application in targeted chemical synthesis.

Caption: 2D Chemical Structure of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the physical properties of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile is not extensively reported in publicly available literature. This is common for specialized, non-commodity chemical intermediates. In such cases, a practicing scientist relies on a combination of computational predictions and empirical data from closely related structural analogs. This approach provides a scientifically sound estimation of the compound's expected behavior.

The following table summarizes key physical properties. It is crucial to distinguish between predicted values for the target compound and experimental values for its analogs. This distinction informs experimental design, for example, by providing an estimated temperature range for a reaction or selecting an appropriate solvent system for purification.

PropertyValueSource / MethodComments
Physical Form SolidAnalog ComparisonSubstituted benzonitriles are typically crystalline solids at room temperature.[1][2]
Melting Point 94 - 98 °CExperimental (Analog)Value for 3'-Aminoacetophenone. Due to structural differences, this serves as a rough estimate only.
Boiling Point 289 - 290 °CExperimental (Analog)Value for 3'-Aminoacetophenone. High boiling point is expected due to polarity and molecular weight.
Water Solubility Low / InsolubleAnalog ComparisonThe presence of polar groups is offset by the large, hydrophobic aromatic core and iodine atom. Similar compounds are noted as insoluble in water.
Partition Coefficient (logP) 0.83 (Predicted)ComputationalThis value for a related compound suggests moderate lipophilicity. Bioaccumulation is not expected.
Storage Temperature Room TemperatureSupplier Data (Analog)Recommended to keep in a dark place, under an inert atmosphere, and sealed from moisture.[1][2]

Rationale for Analytical Characterization

For a compound with limited published physical data, rigorous analytical characterization is not merely a quality control step; it is the primary method of confirming identity and purity. A self-validating workflow ensures that the material used in an experiment is precisely what the researcher assumes it to be.

Core Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the exact structure.

    • Expertise & Causality: ¹H NMR is expected to show distinct signals for the aromatic proton, the two methoxy groups (as singlets), and the amino group protons. The integration and splitting patterns confirm the substitution pattern. ¹³C NMR will confirm the number of unique carbon environments, including the characteristic nitrile carbon signal.

  • Infrared (IR) Spectroscopy: IR provides confirmation of key functional groups.

    • Expertise & Causality: A strong, sharp absorption band around 2220-2260 cm⁻¹ is definitive for the nitrile (C≡N) stretch. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-O stretches for the methoxy groups will also be present.

  • Mass Spectrometry (MS): MS confirms the molecular weight and can provide fragmentation data to support the proposed structure.

    • Expertise & Causality: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₉H₉IN₂O₂ (316.9709). The characteristic isotopic pattern of iodine would also be a key diagnostic feature.

  • Purity Assessment (HPLC/TLC): Chromatographic methods are essential for determining the purity of the material.

    • Expertise & Causality: Thin-Layer Chromatography (TLC) is a rapid, qualitative check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity, which is critical for applications in drug discovery where stoichiometry and impurity profiles are paramount.

Experimental Workflow: Compound Verification Protocol

To ensure trustworthiness in experimental results, a robust and logical workflow for incoming reagent verification is mandatory. The following protocol represents a standard operating procedure in a synthetic or medicinal chemistry laboratory.

G cluster_0 Initial Verification cluster_1 Purity & Identity Confirmation cluster_2 Final Disposition A Receive Sample (CAS 192869-24-2) B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., DMSO, DCM, MeOH) B->C D TLC / HPLC Analysis (Assess Purity) C->D E Structural Analysis (NMR, IR, MS) D->E F Compare Data to Expected Structure E->F G Identity & Purity Confirmed F->G I Data Does Not Match F->I H Release for Experimental Use G->H J Quarantine & Re-evaluate I->J

Caption: Standard workflow for the verification of a specialized chemical intermediate.

Safety, Handling, and Storage

  • Hazard Profile: Based on analogs, this compound should be handled as if it is Harmful if swallowed (Acute toxicity, Oral, Category 4). It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[3]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] For long-term stability, particularly to prevent potential degradation of the amino group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

6-Amino-2-iodo-3,4-dimethoxybenzonitrile is a valuable, highly functionalized intermediate for advanced chemical synthesis. While comprehensive experimental data on its physical properties is sparse, a robust understanding can be built through computational prediction and careful comparison with structural analogs. The key to its effective use lies in rigorous analytical verification of its structure and purity upon receipt. By following the principles of causality and self-validation outlined in this guide, researchers can confidently employ this reagent in the development of novel molecules for pharmaceutical and materials science applications.

References

  • Chemical Substance Information for 6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE. (n.d.).
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2025, December 24).
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-iodobenzonitrile.
  • Sigma-Aldrich. (n.d.). 2-Iodo-4-methoxybenzonitrile.

Sources

Foundational

Toxicity and safe handling guidelines for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

Title: Comprehensive Toxicity Profile and Safe Handling Guidelines for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in Pharmaceutical Synthesis Executive Summary As a Senior Application Scientist overseeing early-stage drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Toxicity Profile and Safe Handling Guidelines for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in Pharmaceutical Synthesis

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development, establishing rigorous safety and operational frameworks for highly reactive intermediates is paramount. 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2) is a heavily utilized, highly functionalized aromatic amine. It serves as a critical building block in the synthesis of quinazoline-based kinase inhibitors, such as gefitinib and erlotinib analogs [1].

Due to the convergence of an aniline moiety, a nitrile group, and an iodine atom within a single molecular framework, this compound presents a multifaceted toxicological profile. This whitepaper details the mechanistic toxicity of this compound, establishes self-validating handling protocols, and provides a verified synthetic workflow to ensure both scientific integrity and operator safety.

Physicochemical and Toxicological Profiling

To design effective engineering controls, we must first quantify the physical and chemical boundaries of the substance.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 6-Amino-2-iodo-3,4-dimethoxybenzonitrile
CAS Number 192869-24-2
Molecular Formula C9H9IN2O2
Molecular Weight 304.09 g/mol
Appearance Solid / Crystalline powder
Assay Purity ≥ 99.0% (Typical commercial grade)
Primary Hazards Methemoglobinemia, Skin Sensitization, Aquatic Toxicity
Mechanistic Toxicity: The Aromatic Amine Pathway

The primary hazard of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile stems from its aromatic amine (aniline) structure. Primary aromatic amines (PAAs) are highly lipophilic, a property further enhanced by the presence of the iodine atom and dimethoxy groups. This lipophilicity allows for rapid percutaneous (dermal) absorption and respiratory uptake [2].

Once absorbed, the compound undergoes Phase I metabolism in the liver. Cytochrome P450 enzymes catalyze the N-hydroxylation of the amine, forming a highly reactive arylhydroxylamine intermediate [3]. This intermediate penetrates erythrocytes and initiates a co-oxidation reaction with oxyhemoglobin (HbO2). The ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), producing methemoglobin. Because methemoglobin cannot bind oxygen, systemic accumulation leads to methemoglobinemia, manifesting clinically as cyanosis and tissue hypoxia [4].

MetabolicPathway A 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (Parent Compound) B Hepatic CYP450 Oxidation (N-hydroxylation) A->B Absorption & Metabolism C N-hydroxyarylamine (Reactive Intermediate) B->C Phase I Activation D Co-oxidation with Oxy-Hb (Fe2+ to Fe3+) C->D Erythrocyte Entry F DNA/Protein Adducts (Genotoxicity) C->F Cellular Electrophilic Attack E Methemoglobinemia (Tissue Hypoxia) D->E Clinical Manifestation

Metabolic activation of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile leading to methemoglobinemia.

Engineering Controls and Personal Protective Equipment (PPE)

Because standard laboratory PPE is insufficient against halogenated aromatic amines, the following strict hierarchy of controls must be implemented:

  • Ventilation: All handling of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.

  • Glove Selection (Causality): Halogenated aromatic amines and their associated process solvents (e.g., isopropyl acetate) can rapidly permeate standard nitrile gloves. Double-gloving is mandatory. Operators must wear an inner laminate glove (e.g., Silver Shield) for absolute chemical resistance, covered by an outer heavy-duty nitrile glove to provide mechanical dexterity and grip.

  • Respiratory Protection: If engineering controls fail or during a spill response, a full-face air-purifying respirator equipped with P100/Organic Vapor (OV) combination cartridges is required.

Step-by-Step Methodology: Safe Synthesis of a Quinazoline Intermediate

The following protocol outlines the safe utilization of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in a standard quinazoline cyclization reaction [1]. This workflow is designed as a self-validating system , ensuring that safety is mathematically and analytically confirmed at every transition point.

Step 1: Pre-Operational Setup & PPE Verification

  • Action: Don appropriate double-layer gloves and verify enclosure ventilation.

  • Causality: Establishing a negative pressure environment prevents the aerosolization of highly toxic amine dust into the operator's breathing zone.

  • Validation Checkpoint: Use a calibrated vaneometer to confirm the fume hood face velocity reads strictly at 100 ± 20 linear feet per minute (fpm) before opening the chemical container [5].

Step 2: Dispensing and Reaction Assembly

  • Action: Suspend 1.0 equivalent of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in isopropyl acetate (or similar solvent) under a continuous nitrogen sweep.

  • Causality: An inert atmosphere prevents the spontaneous auto-oxidation of the electron-rich aromatic amine. This suppresses the generation of dark, tarry polymeric byproducts and mitigates fire risks associated with solvent vapors.

  • Validation Checkpoint: The headspace oxygen sensor must register < 2% O₂ before the addition of any cyclizing reagents.

Step 3: Cyclization to Quinazoline

  • Action: Charge the suspension with the cyclizing agent (e.g., formamidine acetate) and heat the mixture to the specified reflux temperature.

  • Causality: The nucleophilic amine attacks the electrophilic carbon of the formamidine, followed by an intramolecular cyclization with the adjacent nitrile group to successfully form the quinazoline core.

  • Validation Checkpoint: Perform an LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of the reaction aliquot. The protocol is analytically validated only when the mass of the parent amine (m/z 304.09) is completely depleted. This guarantees that no highly toxic, unreacted starting material remains to endanger the operator during the workup phase.

Step 4: Quenching and Decontamination

  • Action: Cool the reaction, isolate the product, and wash all contaminated glassware with a 1M HCl solution.

  • Causality: Acidic washing protonates any trace residual free amine, converting it to its ammonium salt (Ar-NH₃⁺). This drastically reduces the compound's vapor pressure, lipophilicity, and dermal absorption risk.

  • Validation Checkpoint: The wash effluent pH must be confirmed via indicator strips to be < 3 before it is safely transferred to the halogenated waste carboy.

SyntheticWorkflow S1 Weighing & Dispensing (Fume Hood / Isolator) S2 Reaction Setup (Inert Atmosphere) S1->S2 Controlled Transfer S3 Cyclization to Quinazoline (Thermal Heating) S2->S3 Reagent Addition S4 Quenching & Workup (Closed System) S3->S4 Cooling S5 Waste Segregation (Halogenated/Amine) S4->S5 Effluent Capture

Safe synthetic workflow and hazard control points for quinazoline cyclization.

Spill Response and Waste Management

  • Dry Spills: Never sweep dry powders of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, as this creates an immediate inhalation hazard. Cover the spill gently with a damp absorbent pad or vermiculite to suppress dust.

  • Liquid Spills: Use an acidic neutralizing absorbent. The acid will protonate the amine, locking it into a non-volatile salt form.

  • Waste Segregation: All waste containing this compound must be strictly segregated into "Halogenated Aromatic Amine" waste streams. Do not mix with strong oxidizers or concentrated acids, as extreme conditions could trigger the hydrolysis of the nitrile group or cause violent exothermic reactions.

References

  • Process for the production of quinazolines.Google Patents (WO2003011829A1).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications, Journal of Chemical Health and Safety. Available at:[Link]

  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. Chemical Research in Toxicology. Available at:[Link]

  • Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Guidelines for Safe Laboratory Practices. Yale Environmental Health & Safety (Archived). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Chemoselective Synthesis of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, a valuable substituted aniline intermediate for pharmaceutical and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, a valuable substituted aniline intermediate for pharmaceutical and materials science research. The core of this guide focuses on the critical final step: the chemoselective reduction of the aromatic nitro group in the 6-nitro-2-iodo-3,4-dimethoxybenzonitrile precursor. We detail a robust methodology using tin(II) chloride (SnCl₂), a classic and reliable reagent chosen specifically for its ability to reduce the nitro moiety without compromising the sensitive carbon-iodine bond. This document explains the scientific rationale behind reagent selection, provides a detailed step-by-step experimental procedure, outlines expected analytical data for product validation, and includes essential safety and handling information.

Introduction and Strategic Overview

Substituted aminobenzonitriles are pivotal structural motifs in medicinal chemistry, often serving as foundational scaffolds for the development of kinase inhibitors and other therapeutic agents. The title compound, 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, combines several key functionalities: a nucleophilic amino group for further derivatization, an iodo-substituent ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and a nitrile group, all on an electron-rich aromatic core.

The synthesis of this target molecule from a readily available precursor like 3,4-dimethoxybenzonitrile necessitates a multi-step approach. The overall synthetic strategy is outlined below.

G A 3,4-Dimethoxybenzonitrile B 6-Nitro-3,4-dimethoxybenzonitrile A->B Nitration (e.g., HNO₃/H₂SO₄) C 6-Nitro-2-iodo-3,4-dimethoxybenzonitrile (Precursor) B->C Iodination (e.g., NIS, I₂/Oxidant) D 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (Final Product) C->D Selective Reduction (SnCl₂·2H₂O / HCl)

Caption: Overall synthetic pathway.

This guide will concentrate on the final, crucial transformation from the 6-nitro precursor (C) to the desired 6-amino product (D) .

The Core Challenge: Chemoselective Nitro Group Reduction

The primary challenge in this synthesis is the reduction of the nitro group in the presence of an aryl iodide. Many standard reduction methods pose a risk of dehalogenation.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): While highly efficient for nitro reductions, palladium catalysts are well-known to actively catalyze the hydrogenolysis (cleavage) of C-I bonds. This would lead to the undesired de-iodinated side product, 6-amino-3,4-dimethoxybenzonitrile.

  • Metal Hydrides (e.g., LiAlH₄): These powerful reducing agents are generally not suitable for the reduction of aromatic nitro compounds to anilines, as they often lead to the formation of azo compounds and can also reduce the nitrile group.[1][2]

Rationale for Tin(II) Chloride Selection:

The use of tin(II) chloride (SnCl₂) in acidic media is a classic, yet highly effective method for this transformation.[3] Its primary advantage is its excellent chemoselectivity. SnCl₂ is a mild reducing agent that readily reduces aromatic nitro groups to amines while leaving other reducible functional groups, such as halides and nitriles, intact.[3][4]

The reaction proceeds via a series of single-electron transfers from the Sn²⁺ ion to the nitro group, with protonation steps facilitated by the acidic medium.[5] This mechanism avoids the conditions that lead to hydrogenolysis, making it the authoritative choice for this specific substrate.

Detailed Synthesis Protocol: Reduction of the Nitro Precursor

This protocol details the conversion of 6-nitro-2-iodo-3,4-dimethoxybenzonitrile to 6-amino-2-iodo-3,4-dimethoxybenzonitrile.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
6-Nitro-2-iodo-3,4-dimethoxybenzonitrileC₉H₅IN₂O₄348.06N/AIrritant, Toxic
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6510025-69-1Corrosive, Sensitizer[6]
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive, Resp. Irritant
Ethanol (EtOH)C₂H₅OH46.0764-17-5Flammable
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Irritant
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Irritant
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic
Step-by-Step Experimental Procedure

Caption: Experimental workflow for the reduction.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-nitro-2-iodo-3,4-dimethoxybenzonitrile (3.48 g, 10.0 mmol).

    • Add ethanol (80 mL) and stir to dissolve the starting material. Gentle warming may be required.

    • In a separate beaker, carefully dissolve tin(II) chloride dihydrate (11.3 g, 50.0 mmol, 5.0 eq) in concentrated hydrochloric acid (20 mL). Caution: This dissolution is exothermic.

  • Reaction Execution:

    • Cool the flask containing the nitro compound to 0 °C using an ice-water bath.

    • Add the freshly prepared SnCl₂/HCl solution to the reaction flask dropwise via an addition funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which may stain with ninhydrin) indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

    • Slowly and carefully pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is ~8-9. A thick, white precipitate of tin(IV) oxide/hydroxide will form.[4] Caution: Vigorous CO₂ evolution will occur.

    • Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization.[7] A suitable solvent system would be ethanol/water or ethyl acetate/hexanes.

    • Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.[8][9]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Product Characterization

The identity and purity of the final product, 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~ 6.65 (s, 1H, Ar-H), δ ~ 4.50 (br s, 2H, -NH₂), δ ~ 3.90 (s, 3H, -OCH₃), δ ~ 3.85 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~ 150.5, 145.2, 142.1 (Ar-C), δ ~ 118.0 (CN), δ ~ 112.5 (Ar-CH), δ ~ 95.0 (Ar-C-NH₂), δ ~ 85.0 (Ar-C-I), δ ~ 56.5, 56.2 (-OCH₃).
FT-IR (KBr, cm⁻¹)3450-3300 (N-H stretch, two bands), 2220 (C≡N stretch), 1610, 1500 (C=C aromatic stretch), 1250-1050 (C-O stretch).
Mass Spec. (ESI+)m/z = 319.0 [M+H]⁺, 341.0 [M+Na]⁺.

Note: Predicted NMR values are based on typical chemical shifts for the respective functional groups and may vary slightly based on solvent and experimental conditions.[10]

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.

  • Reagent Handling:

    • Tin(II) Chloride: Corrosive and a potential skin sensitizer. Avoid inhalation of dust and prevent contact with skin and eyes.[11] Handle in a well-ventilated area or chemical fume hood.

    • Concentrated HCl: Highly corrosive and causes severe burns. Releases pungent, irritating vapors. Must be handled in a chemical fume hood.

  • Reaction Hazards: The initial dissolution of SnCl₂ in HCl and the subsequent neutralization with bicarbonate are exothermic and release gas. Perform these steps slowly and with adequate cooling and ventilation.

  • Waste Disposal: The aqueous waste will contain tin salts. It should be collected and disposed of as hazardous heavy metal waste according to institutional and local environmental regulations. Do not pour down the drain.[4]

References

  • ACS GCI Pharmaceutical Roundtable. (2026, March 14). Sn2+ reduction. Wordpress.
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • Benchchem.
  • Benchchem. The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • RSC Publishing. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines.
  • Quick Company. Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
  • Wikipedia. Reduction of nitro compounds.
  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile.
  • PENTA. (2023, April 24). Tin(II)
  • MilliporeSigma. (2024, June 2). Tin(II)
  • Exposome-Explorer. (2008, January 22).
  • Carl ROTH. Safety Data Sheet: Tin(II)
  • USP. (2025, October 21). Tin(II) Chloride Solution (BP338)
  • Journal of Chemical Health Risks. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Benchchem. Spectroscopic Characterization of 2-Amino-4,6-dimethylbenzonitrile: A Technical Guide.

Sources

Application

High-Yield Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile: A Gateway to Functionalized Quinazoline Therapeutics

Introduction & Mechanistic Rationale The compound 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2) is a highly functionalized anthranilonitrile derivative that serves as a critical building block in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2) is a highly functionalized anthranilonitrile derivative that serves as a critical building block in pharmaceutical chemistry[1]. Its unique substitution pattern—featuring a reactive carbon-iodine (C-I) bond, an electron-donating amino group, and a nitrile moiety—makes it an ideal precursor for synthesizing complex polyheterocycles, particularly quinazoline and quinoline scaffolds used in oncology and benign prostatic hyperplasia (BPH) therapeutics[2][3].

The strategic advantage of this molecule lies in the differential reactivity of its functional groups. The C-I bond at the 2-position is highly susceptible to oxidative addition by low-valent Palladium(0) species, making it a prime candidate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[1][4]. However, the presence of the coordinating amino (-NH2) and cyano (-CN) groups, combined with the steric bulk of the adjacent 3,4-dimethoxy groups, presents a unique catalytic challenge. These heteroatoms can competitively bind to the palladium center, leading to catalyst poisoning or premature precipitation of inactive palladium black[5].

To overcome this, the catalytic system must employ sterically demanding, electron-rich bidentate or biarylphosphine ligands (such as dppf or XPhos) that stabilize the active Pd(0) species and accelerate the reductive elimination step, preventing off-target coordination[6].

CatalyticCycle Pd0 Active Catalyst [Pd(0)L2] OxAdd Oxidative Addition Pd(II)(Ar-I)L2 (C-I Bond Cleavage) Pd0->OxAdd 6-Amino-2-iodo-3,4-dimethoxybenzonitrile TransMet Transmetalation Pd(II)(Ar)(Ar')L2 (Boronic Acid Transfer) OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Product Formation RedElim->Pd0 Catalyst Regeneration

Mechanism of Pd-catalyzed Suzuki-Miyaura coupling for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This self-validating protocol details the coupling of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile with 4-methoxyphenylboronic acid to yield a 2-aryl-6-aminobenzonitrile intermediate.

Materials
  • Substrate: 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (1.0 equiv, 1.0 mmol, 304.1 g/mol )

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step):

    • Action: Charge a 25 mL Schlenk flask with the substrate, boronic acid, and K3​PO4​ . Add the 1,4-Dioxane/ H2​O solvent mixture. Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes, halting the catalytic cycle. Water is essential to dissolve the phosphate base, which forms the reactive boronate complex required for transmetalation[7].

  • Catalyst Addition:

    • Action: Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Seal the flask and purge with Argon via three vacuum/backfill cycles.

    • Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium intermediate, which is a stereoelectronic prerequisite for the final reductive elimination step, thereby maximizing yield and minimizing side reactions.

  • Reaction Execution & In-Process Control:

    • Action: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

    • Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the substrate peak ( m/z 305[M+H]⁺) is <2% by area, and the target product mass ( m/z 285[M+H]⁺) dominates the chromatogram. A visual cue of successful completion is the transition of the solution from a deep red/orange to a dark suspension (precipitation of spent palladium).

  • Work-Up & Purification:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Catalyst & Condition Optimization

The choice of base and ligand drastically impacts the efficiency of the coupling. Strong bases like NaOH can cause unwanted hydrolysis of the sensitive nitrile group, while weak bases fail to activate the boronic acid. The table below summarizes the optimization data, demonstrating why the Pd(dppf)Cl₂ / K3​PO4​ system is optimal.

EntryCatalyst (5 mol%)LigandBase (2.5 eq)Solvent (4:1)Temp (°C)Yield (%)Observation
1Pd(OAc)₂PPh₃ Na2​CO3​ Toluene/ H2​O 9045Significant protodeboronation; slow conversion.
2Pd(PPh₃)₄None K2​CO3​ 1,4-Dioxane/ H2​O 9062Moderate yield; catalyst precipitation observed.
3Pd(dppf)Cl₂ dppf K3​PO4​ 1,4-Dioxane/ H2​O 90 89 Clean conversion; no nitrile hydrolysis.
4Pd₂(dba)₃XPhos K3​PO4​ 1,4-Dioxane/ H2​O 9091Excellent yield, but higher catalyst cost.

Downstream Application: Quinazoline Annulation

Once the 2-aryl-6-amino-3,4-dimethoxybenzonitrile intermediate is isolated, it serves as a direct precursor for 4-aminoquinazoline APIs. The ortho-relationship between the amino and cyano groups allows for a rapid, one-pot annulation.

By treating the intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), the primary amine is converted into a formamidine intermediate (-N=CH-NMe₂). Subsequent addition of an external aniline derivative in the presence of an acid catalyst (e.g., acetic acid) triggers a nucleophilic attack on the nitrile carbon, driving a cyclization cascade that constructs the pyrimidine ring of the quinazoline core[4].

Workflow SM Starting Material CAS 192869-24-2 Coupling Suzuki-Miyaura Cross-Coupling (Pd Catalyst) SM->Coupling Intermediate 2-Aryl Intermediate (Purified via FCC) Coupling->Intermediate Cyclization Annulation (DMF-DMA, Acid) Intermediate->Cyclization API Quinazoline Scaffold (Target API) Cyclization->API

Synthetic workflow from starting material to functionalized quinazoline scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Mishra, A., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules (MDPI), 29(10), 2353. Available at:[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered 6-Amino-2-iodo-3,4-dimethoxybenzonitrile with Pyridyl Boronates

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Synthetic Challenge The construction of complex biary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Synthetic Challenge

The construction of complex biaryl scaffolds is a cornerstone of modern pharmaceutical development. However, the Suzuki-Miyaura cross-coupling of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile with pyridyl boronates presents a dual synthetic challenge.

First, the aryl iodide is exceptionally sterically hindered. The reactive C–I bond at position 2 is flanked by a cyano group at C1 and a methoxy group at C3 (a di-ortho-substituted environment). Second, pyridyl boronates (particularly 2-pyridyl derivatives) are notoriously unstable; they undergo rapid protodeboronation and can poison the palladium catalyst via nitrogen coordination[1].

This application note details an optimized, self-validating protocol utilizing Buchwald-type precatalysts (XPhos Pd G3) in a biphasic solvent system to overcome these steric and electronic bottlenecks, ensuring high yields and chemoselectivity.

Mechanistic Insights & Causality of Experimental Choices

To design a successful protocol, we must address the specific failure modes of the catalytic cycle:

  • Overcoming Steric Hindrance at Oxidative Addition: The di-ortho substitution of 6-amino-2-iodo-3,4-dimethoxybenzonitrile severely restricts the approach of the Pd(0) complex. However, the highly reactive nature of the iodide leaving group, combined with the electron-withdrawing cyano group, electronically primes the bond for insertion. We utilize XPhos , a bulky, electron-rich dialkylbiaryl phosphine, which accelerates oxidative addition into hindered bonds and forces the subsequent reductive elimination[2].

  • Mitigating Pyridyl Protodeboronation: Pyridyl boronates undergo transmetalation at a slow rate while simultaneously degrading via a rapid protodeboronation pathway[3]. To outcompete degradation, we employ a highly active precatalyst (XPhos Pd G3) that generates the active Pd(0) species instantaneously. Furthermore, we use aqueous K₃PO₄ ; it is sufficiently basic to rapidly form the reactive boronate "ate" complex required for transmetalation, but mild enough to prevent the hydrolysis of the cyano group.

  • Chemoselectivity (Avoiding Amination): The starting material contains a primary amine at C6. While Buchwald-Hartwig amination is a potential side reaction, the presence of water in the solvent system and the use of a weak inorganic base (K₃PO₄ rather than NaOtBu) completely suppresses competitive C–N bond formation.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Hindered by C1-CN & C3-OMe) Pd0->OxAdd + Aryl Iodide PdII_1 Ar-Pd(II)-I Intermediate OxAdd->PdII_1 TransMet Transmetalation (Risk: Pyridyl Protodeboronation) PdII_1->TransMet + Pyridyl Boronate + Base PdII_2 Ar-Pd(II)-Pyridyl Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Accelerated by XPhos) PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting steric and electronic bottlenecks.

Optimization Data

The cross-coupling of sterically hindered substrates necessitates rigorously optimized base, solvent, and ligand conditions to achieve high yields[4]. The data below summarizes the development of the optimal conditions.

Table 1: Catalyst and Ligand Evaluation (Conditions: 1.0 eq Ar-I, 1.5 eq 3-pyridyl boronate, 3.0 eq K₃PO₄, Dioxane/H₂O, 90 °C)

Catalyst SystemLigandConversion (%)Yield (%)Mechanistic Observation
Pd(PPh₃)₄PPh₃25%< 10%Severe protodeboronation; unreacted Ar-I.
Pd(dppf)Cl₂dppf60%35%Sluggish transmetalation; catalyst poisoning.
Pd₂(dba)₃SPhos85%68%Good conversion, moderate biaryl yield.
XPhos Pd G3 XPhos > 99% 94% Rapid coupling; minimal side reactions.

Table 2: Base and Solvent Optimization (Using XPhos Pd G3)

Solvent SystemBaseTemp (°C)Yield (%)Rationale / Outcome
DMFK₂CO₃10045%Poor solubility of inorganic base; slow reaction.
Toluene/EtOH/H₂ONa₂CO₃8072%Good phase transfer, but lower temperature limits rate.
1,4-Dioxane/H₂O (4:1) K₃PO₄ 90 94% Optimal base solubility and boiling point.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The use of a 1.5 molar excess of the pyridyl boronate acts as a buffer against inevitable background protodeboronation, ensuring the precious functionalized aryl iodide is the limiting reagent and is driven to full conversion.

Materials & Reagents
  • 6-Amino-2-iodo-3,4-dimethoxybenzonitrile : 1.0 mmol (Limiting reagent)

  • Pyridyl Boronate (e.g., 3-pyridylboronic acid pinacol ester): 1.5 mmol (1.5 equiv)

  • XPhos Pd G3 (CAS: 1445085-55-1): 0.05 mmol (5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) , anhydrous: 3.0 mmol (3.0 equiv)

  • 1,4-Dioxane : 4.0 mL (Anhydrous, rigorously degassed)

  • HPLC-grade Water : 1.0 mL (Degassed)

Experimental Workflow

Workflow Step1 1. Reagent Setup Ar/N2 Atmosphere Step2 2. Solvent Addition Degassed Dioxane/H2O Step1->Step2 Step3 3. Reaction 90°C, 12-24 h Step2->Step3 Step4 4. Quench & Filter Cool to RT, Celite Pad Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Protocol
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (1.0 mmol), the pyridyl boronate (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.05 mmol) to the vessel.

  • Inert Atmosphere Exchange: Seal the vessel with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. (Note: Pd(0) complexes with electron-rich phosphines are highly susceptible to oxidation).

  • Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water via syringe. The 4:1 Dioxane/H₂O ratio is critical for dissolving the K₃PO₄ and facilitating the biphasic transmetalation event.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of argon. Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800–1000 rpm) for 12–24 hours.

  • Analytical Monitoring: After 12 hours, sample the organic layer and analyze via LC-MS. The reaction is self-validating when the mass of the starting aryl iodide is completely consumed. If unreacted iodide remains, but the boronate has been entirely consumed (protodeboronated), add an additional 0.5 equiv of the boronate.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Filtration: Combine the organic layers and filter through a short pad of Celite to remove precipitated palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

References[1] Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem Technical Support Center. URL: https://www.benchchem.com/[2] Littke, A. F.; Dai, C.; Fu, G. C. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 2000. URL:https://pubs.acs.org/doi/10.1021/ja000005s[4] Chaumeil, H.; Signorella, S.; Le Drian, C. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 2000. URL:https://www.researchgate.net/publication/244463428[3] Billingsley, K. L.; Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition (PubMed), 2008. URL:https://pubmed.ncbi.nlm.nih.gov/18491343/

Sources

Application

Application Note: 6-Amino-2-iodo-3,4-dimethoxybenzonitrile as a Key Intermediate in Kinase Inhibitor Synthesis

Introduction In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets. The 2-aminobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets. The 2-aminobenzonitrile framework is one such scaffold, serving as a cornerstone in the synthesis of a multitude of heterocyclic compounds with significant pharmacological activity.[1] 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS No. 192869-24-2) is a highly functionalized and strategic intermediate derived from this core. Its unique arrangement of reactive sites makes it an exceptionally valuable building block for constructing complex molecules, particularly in the targeted development of protein kinase inhibitors for oncology.[2][3]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The development of small-molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment paradigms.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, focusing on its role in the synthesis of quinazoline-based kinase inhibitors and providing a robust protocol for a key synthetic transformation.

Strategic Importance of the Scaffold

The synthetic versatility of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile stems from the distinct reactivity of its four key functional groups. The strategic placement of these groups allows for a modular and convergent approach to complex drug targets.

  • C6-Amino Group: This primary amine is a potent nucleophile, ideal for participating in cyclization reactions to form heterocyclic cores like quinazolines.[1][6][7] It also serves as a handle for introducing side chains that can interact with the solvent-exposed regions of a kinase.

  • C2-Iodo Group: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of diverse aryl or heteroaryl moieties, which are often crucial for achieving potency and selectivity by targeting specific pockets within the kinase active site.

  • C1-Nitrile Group: The nitrile (cyano) group is a versatile functional group. In the final drug molecule, its nitrogen atom can act as a critical hydrogen bond acceptor, a common interaction motif in the hinge region of many kinase ATP-binding sites.[8] Synthetically, it can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration.[9]

  • C3, C4-Dimethoxy Groups: These electron-donating groups modulate the electronic properties of the aromatic ring. Furthermore, they can form specific hydrogen bonds or van der Waals interactions within the target's binding pocket and often improve the pharmacokinetic properties of the resulting inhibitor.

Caption: Key reactive sites of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.

Application Profile: Synthesis of Kinase Inhibitor Scaffolds

A primary application of this intermediate is in the construction of substituted quinazoline and quinoline cores, which are central to many FDA-approved kinase inhibitors like Bosutinib and Gefitinib.[10][11][12] The general synthetic strategy involves two key steps:

  • Palladium-Catalyzed Cross-Coupling: The iodo position is coupled with a suitable boronic acid to install a desired aryl or heteroaryl group.

  • Cyclization: The amino and nitrile groups are utilized to build the fused heterocyclic ring system.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G A 6-Amino-2-iodo-3,4- dimethoxybenzonitrile C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Boronic Acid R-B(OH)₂ B->C D 6-Amino-2-aryl-3,4- dimethoxybenzonitrile C->D C-C Bond Formation F Annulation Reaction D->F E Cyclization Reagent (e.g., Guanidine, Formamidine) E->F G Substituted Diamino- quinazoline Core F->G Heterocycle Formation H Further Functionalization (e.g., Alkylation, Acylation) G->H I Final Kinase Inhibitor API H->I

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols

Handling and Safety Precautions

As with any laboratory chemical, proper handling is paramount. 6-Amino-2-iodo-3,4-dimethoxybenzonitrile should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. All waste should be disposed of according to institutional and local regulations.

Safety InformationDetails
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.

Data synthesized from representative Safety Data Sheets.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to couple an aryl group at the C2 position. This reaction is fundamental to creating the biaryl structures common in Type-I and Type-II kinase inhibitors.[4][13]

Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and widely used catalyst for Suzuki couplings involving aryl iodides due to its reliability and commercial availability.[13]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions with the other functional groups.[14]

  • Solvent System: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[13] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, the selected arylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane followed by the degassed deionized water to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated brine (25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl product.

ParameterExpected Outcome
Yield 75-95% (highly dependent on the specific boronic acid used)
Purity (LC-MS) >95% after chromatography
Appearance Typically a pale yellow to off-white solid
Validation Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Downstream Transformations: Quinazoline Ring Formation

The 6-amino-2-arylbenzonitrile product from the Suzuki coupling is an ideal precursor for forming the quinazoline ring, a core structure in many EGFR inhibitors.[6][12] A common method is the reaction with a one-carbon equivalent, such as formamidine or guanidine, under thermal or acid-catalyzed conditions.[1][6]

G start 6-Amino-2-aryl- 3,4-dimethoxybenzonitrile product 2,4-Diamino-8-aryl- 6,7-dimethoxyquinazoline start->product Cyclocondensation reagent + Guanidine HCl (or Formamidine) conditions Heat (e.g., 120 °C) Solvent (e.g., 2-Methoxyethanol)

Caption: Conceptual pathway for quinazoline synthesis.

This cyclocondensation reaction leverages the ortho-positioning of the amino and nitrile groups to efficiently construct the fused heterocyclic system, providing a direct route to the core of many potent kinase inhibitors.[6]

Conclusion

6-Amino-2-iodo-3,4-dimethoxybenzonitrile is a high-value, strategically designed intermediate for pharmaceutical research and development. Its pre-installed functionalities enable efficient and modular access to complex molecular architectures, particularly the quinazoline and quinoline scaffolds found in numerous kinase inhibitors. The protocols and strategic insights provided in this document are intended to empower researchers to effectively utilize this versatile building block in their drug discovery programs, accelerating the development of next-generation targeted therapies.

References

  • Ren, X., et al. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available from: [Link]

  • Al-Suwaidan, I. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. 2023. Available from: [Link]

  • Reddy, G. M., et al. New Route for the synthesis of Bosutinib. Der Pharma Chemica. Available from: [Link]

  • Wang, H., et al. A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Synthetic Communications. 2015. Available from: [Link]

  • Wang, H., et al. A New and Practical Synthesis of Bosutinib. ResearchGate. Available from: [Link]

  • Wang, H., et al. A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES. 2014. Available from: [Link]

  • Li, P., et al. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. 2023. Available from: [Link]

  • Optimizing Organic Synthesis with 3-Aminobenzonitrile: Expert Tips for Chemists. Self-published source. 2026. Available from: [Link]

  • Pathan, S. A., et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available from: [Link]

  • Supporting information for a scientific article. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. Available from: [Link]

  • based EGFR kinase Inhibitors and Dual EGFR/NF-κB Inhibitors as potential anti-cancer. Scientific publication. Available from: [Link] RNF-kB_Inhibitors_as_potential_anti-cancer_agents

  • Z-L-Phg-Val-OMe Synthesis Procedure. Organic Syntheses. Available from: [Link]

  • Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

  • 6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE — Chemical Substance Information. Chemical information database. Available from: [Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available from: [Link]

  • Kciuk, M., et al. Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. Available from: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Sharma, P., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available from: [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. 2024. Available from: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available from: [Link]

  • Molander, G. A., et al. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 6-Amino-2-iodo-3,4-dimethoxybenzonitrile synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2). This compound is a highly versatile aromatic nitrile derivative, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2). This compound is a highly versatile aromatic nitrile derivative, frequently utilized as a critical intermediate in the development of biologically active quinazoline and quinoline therapeutic agents[1],[2].

Due to the electron-rich nature of the substituted aniline core, researchers frequently encounter yield-limiting issues such as over-iodination, oxidative degradation, and poor regioselectivity. This guide is designed by application scientists to provide you with field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Synthetic Workflow Overview

The standard preparation of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile typically follows a three-step sequence starting from commercially available 3,4-dimethoxybenzonitrile.

G A 3,4-Dimethoxybenzonitrile (Starting Material) B 6-Nitro-3,4-dimethoxybenzonitrile (Nitration: HNO3 / H2SO4) A->B Step 1: Electrophilic Nitration C 6-Amino-3,4-dimethoxybenzonitrile (Reduction: Fe / NH4Cl) B->C Step 2: Chemoselective Reduction D 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (Iodination: NIS / DMF) C->D Step 3: Regioselective Iodination

Figure 1: Standard three-step synthetic workflow for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.

Troubleshooting FAQs: Overcoming Yield-Limiting Bottlenecks

Q1: During the final iodination step, I am observing a high percentage of the C-5 regioisomer instead of the desired C-2 product. How can I control regioselectivity? The Causality: In the 6-amino-3,4-dimethoxybenzonitrile precursor, the C-5 position is electronically highly activated because it is ortho to the strongly electron-donating amino group. However, C-5 suffers from severe steric compression, as it is sandwiched directly between the C-4 methoxy and C-6 amino groups. The target C-2 position is adjacent to the linear, sp-hybridized cyano group, making it sterically unhindered. The Solution: To kinetically favor the sterically accessible C-2 position over the electronically favored C-5 position, avoid small, highly reactive electrophiles like free I2​ . Instead, utilize a bulky electrophilic iodine source such as N-Iodosuccinimide (NIS). Lowering the reaction temperature to 0 °C further suppresses the formation of the thermodynamically driven C-5 isomer.

Q2: My reaction mixture turns into a dark, intractable tar during iodination, resulting in yields below 40%. What causes this degradation? The Causality: The presence of an amino group and two methoxy groups makes the aromatic ring exceptionally electron-rich, significantly lowering its oxidation potential. When exposed to harsh halogens (like I2​ with H2​O2​ or HNO3​ ), the aniline undergoes single-electron transfer (SET) oxidation, forming radical cations that rapidly polymerize into azo/azoxy tars[3]. The Solution: You must decouple the iodination from oxidative conditions. Switch to NIS in a polar aprotic solvent (e.g., DMF or Acetonitrile) with a catalytic amount of Trifluoroacetic acid (TFA). This provides a controlled, "soft" I+ source without requiring an external oxidant, preserving the integrity of the aniline core.

Q3: In Step 2, my catalytic hydrogenation ( H2​ on Pd/C) is resulting in the loss of the cyano group. How can I improve the nitro-reduction yield? The Causality: Nitriles are susceptible to over-reduction into primary amines under standard catalytic hydrogenation conditions, especially when the reaction is pushed to ensure complete reduction of the nitro group. The Solution: Abandon catalytic hydrogenation in favor of a Béchamp-style reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in aqueous ethanol. This method is highly chemoselective; it will quantitatively reduce the nitro group to the amine while leaving the sensitive cyano group completely untouched.

Analytical Troubleshooting Logic Tree

Use the following diagnostic tree to interpret your LC-MS data and adjust your iodination parameters accordingly.

Troubleshooting Start Issue: Low Yield (<60%) LCMS LC-MS Analysis of Crude Start->LCMS Over Di-iodo Byproduct (m/z = Target + 126) LCMS->Over Under Unreacted Precursor (m/z = Target - 126) LCMS->Under Oxid Oxidative Tars (Baseline drift / Broad peaks) LCMS->Oxid Sol1 Reduce NIS to 1.02 eq Lower Temp to -5°C Over->Sol1 Sol2 Add 0.1 eq TFA catalyst Extend time by 1 hr Under->Sol2 Sol3 Degas Solvent (Ar) Ensure no light exposure Oxid->Sol3

Figure 2: Analytical troubleshooting tree for optimizing the final iodination step.

Quantitative Reagent Comparison

Selecting the correct iodination system is the single most critical factor in maximizing the yield of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile. The table below summarizes the performance of common iodination protocols based on empirical optimization.

Iodination SystemSolventTemp (°C)Regioselectivity (C-2 : C-5)Typical YieldMechanistic Notes
I2​ / Ag2​SO4​ EtOH / H2​O 253 : 155 - 65%Silver salts drive I+ formation but are costly and highly light-sensitive.
I2​ / H2​O2​ MeOH / HCl0 - 251 : 1< 40%Harsh oxidant causes severe degradation of the aniline to polymeric tars.
ICl (Iodine Monochloride) Acetic Acid15 - 205 : 160 - 70%Highly exothermic; requires extremely slow addition to prevent di-iodination.
NIS / TFA (cat.) DMF0 - 5> 20 : 188 - 94% Bulky reagent favors the sterically open C-2 position; mild conditions prevent oxidation.

Optimized Step-by-Step Methodology: Regioselective Iodination

This protocol utilizes the NIS/TFA system to maximize yield and purity. It is designed as a self-validating system , meaning physical observations at each step will confirm whether the chemistry is proceeding correctly.

Materials Required:

  • 6-Amino-3,4-dimethoxybenzonitrile (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv) - Must be stored in the dark at 4 °C.

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Procedure:

  • Substrate Dissolution: Charge a dry, argon-flushed reactor with 6-amino-3,4-dimethoxybenzonitrile (1.0 equiv) and anhydrous DMF (10 volumes). Stir at 300 rpm.

    • Validation Check: The mixture must form a clear, pale-yellow solution within 5 minutes. Any persistent cloudiness indicates moisture contamination in the DMF, which will hydrolyze the NIS.

  • Thermal Equilibration: Cool the reactor to 0 °C to 5 °C using an ice/water bath. Add TFA (0.1 equiv) dropwise.

  • Electrophile Addition: Weigh out NIS (1.05 equiv). Add the NIS to the reactor portion-wise over a period of 60 minutes, maintaining the internal temperature below 5 °C.

    • Validation Check: Upon each addition, the solution will flash a deep red/brown color (active I+ complex) before fading to a stable orange as the electrophile is consumed by the aromatic ring. If the dark brown color persists and does not fade, pause the addition. This indicates the reaction is stalling, and adding more NIS will trigger over-iodination.

  • Reaction Maturation: Once addition is complete, wrap the flask in aluminum foil to exclude light and stir at 5 °C for 2 hours.

  • Quenching: Vigorously stir the mixture and slowly pour in 10% aqueous Na2​S2​O3​ (5 volumes).

    • Validation Check: The reaction mixture must immediately transition from an orange/brown solution to a pale yellow or off-white suspension. This color change guarantees the complete reduction of any unreacted electrophilic iodine, preventing post-reaction halogenation during workup.

  • Isolation: Add chilled deionized water (15 volumes) to fully precipitate the product. Stir for 30 minutes, filter the solid under vacuum, and wash the filter cake with cold water followed by a small amount of cold heptane. Dry under vacuum at 40 °C to yield 6-Amino-2-iodo-3,4-dimethoxybenzonitrile as an off-white to pale tan powder.

References

  • Google Patents. "WO2003011829A1 - Process for the production of quinazolines". World Intellectual Property Organization.
  • Sloan, N. L., et al. "Late stage iodination of biologically active agents using a one-pot process from aryl amines". RSC Advances, Royal Society of Chemistry, 2017. URL:[Link]

Sources

Optimization

Minimizing dehalogenation side reactions in 2-iodo-benzonitrile couplings

Focus: Minimizing Protodehalogenation in 2-Iodo-benzonitrile Couplings Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering protodehalogenation (...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Minimizing Protodehalogenation in 2-Iodo-benzonitrile Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering protodehalogenation (deiodination) side reactions during palladium-catalyzed cross-couplings of 2-iodo-benzonitrile.

I. Mechanistic FAQ: Understanding the Root Cause

Q1: What drives the competitive protodehalogenation (deiodination) of 2-iodo-benzonitrile during palladium-catalyzed cross-couplings? A: Protodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) intermediate following the oxidative addition of the aryl halide. In the case of 2-iodo-benzonitrile, the highly electron-withdrawing cyano group ortho to the iodide accelerates oxidative addition, making the resulting Pd(II)-aryl species highly electrophilic. If the subsequent transmetalation step is slow, this Pd(II) complex is susceptible to intercepting a hydride source. This hydride often originates from either the unproductive β -hydride elimination of an amido/alkoxide ligand or from protic solvents[1]. The resulting Pd-H species undergoes reductive elimination, yielding the undesired deiodinated benzonitrile[2].

Q2: How does the choice of base influence the dehalogenation pathway, and what are the recommended alternatives? A: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can directly act as hydride donors via β -hydride elimination after coordinating to the palladium center[2]. To minimize this, switch to weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases facilitate the transmetalation step without providing a readily available hydride source, effectively shutting down the primary base-driven dehalogenation pathway.

Q3: Which ligand classes are most effective at suppressing deiodination in this specific substrate? A: To suppress deiodination, the catalyst must favor rapid transmetalation and reductive elimination over side reactions. Bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or BippyPhos) are highly recommended[1]. The electron-rich nature of these ligands stabilizes the active Pd(0) state, while their extreme steric bulk forces the palladium center to rapidly undergo reductive elimination, minimizing the lifetime of the vulnerable Pd(II)-aryl intermediate[1]. Furthermore, using specific sterically demanding ligands like PyBCam in cross-electrophile couplings has been shown to be crucial for minimizing protodehalogenation of aryl iodides[3].

Q4: Can the solvent system be modified to prevent the formation of the Pd-H intermediate? A: Yes. Protic solvents like ethanol or methanol can act as direct hydride sources, exacerbating the dehalogenation issue[2]. Transitioning to strictly aprotic solvent systems—such as anhydrous toluene, 1,4-dioxane, or THF—removes this hydride source. If water is required for base solubility, a biphasic system like Toluene/Water is preferred over alcohol-based mixtures.

II. Diagnostic Workflow

Follow this logical progression to isolate and eliminate the variables contributing to dehalogenation in your coupling reactions.

TroubleshootingWorkflow Start High Dehalogenation Observed CheckBase Using strong alkoxide base (e.g., NaOtBu)? Start->CheckBase ChangeBase Switch to weaker inorganic base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckSolvent Using protic solvent (e.g., EtOH, MeOH)? CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Switch to aprotic solvent (e.g., Toluene, Dioxane) CheckSolvent->ChangeSolvent Yes CheckLigand Using less bulky/electron-poor phosphine ligand? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Employ bulky, electron-rich ligand (e.g., XPhos, SPhos) CheckLigand->ChangeLigand Yes Success Reduced Dehalogenation Optimized Coupling CheckLigand->Success No ChangeLigand->Success

Troubleshooting workflow for minimizing dehalogenation in cross-coupling.

III. Quantitative Impact of Reaction Parameters

The table below summarizes the typical influence of various reaction parameters on the competition between successful cross-coupling and undesired dehalogenation of 2-iodo-benzonitrile.

Reaction ParameterCondition TestedImpact on DehalogenationCross-Coupling Yield
Base NaOtBu (Strong Alkoxide)High (>30%)Low (<50%)
Base K₃PO₄ (Anhydrous Inorganic)Low (<2%)High (>90%)
Solvent EtOH / H₂O (4:1)Moderate (15-20%)Moderate (60-70%)
Solvent Toluene (Anhydrous)Low (<2%)High (>90%)
Ligand PPh₃ (Standard Phosphine)High (25-30%)Low (<50%)
Ligand XPhos (Bulky Dialkylbiaryl)Low (<2%)High (>95%)
Temperature 110 °CModerate (10-15%)Moderate (75%)
Temperature 80 °CLow (<2%)High (>95%)
IV. Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 2-Iodo-benzonitrile Objective: Achieve >95% conversion to the cross-coupled product while maintaining protodehalogenation (benzonitrile formation) below 2%.

Reagents:

  • 2-Iodo-benzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol%, yielding 2.0 mol% Pd)

  • XPhos (4.0 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene (0.2 M relative to aryl iodide)

Step-by-Step Methodology:

  • Preparation of the Catalyst Pre-mix: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and XPhos. Add 10% of the total anhydrous toluene volume and stir at room temperature for 15 minutes to ensure complete pre-formation of the active Pd(0)-L1 complex.

    • Causality: Pre-forming the catalyst prevents unligated Pd from undergoing non-selective oxidative addition, which often leads to degradation and side reactions.

  • Substrate and Base Addition: To a separate oven-dried reaction vial equipped with a magnetic stir bar, add 2-iodo-benzonitrile, the arylboronic acid, and finely milled anhydrous K₃PO₄.

    • Causality: Milling the base increases its surface area, enhancing the rate of transmetalation in the aprotic solvent without needing water or protic alcohols[2].

  • Solvent Introduction and Degassing: Seal the vial with a PTFE-lined septum. Evacuate and backfill the vial with argon three times. Inject the remaining anhydrous toluene, followed by the catalyst pre-mix via a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4-6 hours.

    • Causality: Vigorous stirring is critical in heterogeneous base mixtures to ensure mass transfer; poor mixing delays transmetalation, allowing the dehalogenation pathway to outcompete the desired coupling.

  • Reaction Quench and Validation: Cool the reaction to room temperature. Quench with a saturated aqueous NH₄Cl solution to neutralize the base and halt the catalytic cycle. Extract with EtOAc.

    • Self-Validation Step: Analyze the crude mixture via GC-MS or LC-MS. The protocol is validated if the ratio of the cross-coupled product to deiodinated benzonitrile exceeds 50:1. If benzonitrile is >2%, verify the anhydrous nature of the toluene and the integrity of the argon seal.

V. References
  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (rsc.org) URL:

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: American Chemical Society (acs.org) URL:

  • 1-Bromo-3,5-difluorobenzene | 461-96-1 - Benchchem (Troubleshooting Dehalogenation) Source: Benchchem (benchchem.com) URL:

  • Photoredox-Catalyzed Reduction of Halogenated Arenes in Water by Amphiphilic Polymeric Nanoparticles Source: National Institutes of Health (nih.gov) URL:

Sources

Troubleshooting

Optimizing solvent choice for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile recrystallization

Welcome to the Technical Support Center for process chemistry and API development. This portal is specifically dedicated to troubleshooting the isolation and purification of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and API development. This portal is specifically dedicated to troubleshooting the isolation and purification of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS: 192869-24-2).

As a highly functionalized intermediate containing an electron-donating amine, an electron-withdrawing nitrile, and a bulky, polarizable iodine atom, this molecule presents unique thermodynamic and kinetic challenges during crystallization. Below, you will find expert-guided FAQs, self-validating protocols, and mechanistic troubleshooting steps to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: My product "oils out" (forms a biphasic liquid-liquid mixture) upon cooling instead of forming crystals. How do I force nucleation? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the spinodal curve before crossing the metastable zone boundary for solid nucleation [1]. This is exceptionally common for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile because the bulky iodine and dimethoxy groups disrupt crystal lattice packing, lowering the melting point of the solvated molecule.

Causality & Solution: To prevent LLPS, you must avoid generating high supersaturation too quickly. Switch from a steep-solubility solvent (like pure ethanol) to a binary mixture (e.g., Ethyl Acetate/Heptane) designed using Principal Component Analysis (PCA) of solvent properties [1]. By utilizing an antisolvent blend, you can flatten the solubility curve. Furthermore, you must introduce seed crystals within the Metastable Zone Width (MZW) before the temperature drops to the LLPS boundary [2].

Q2: The recrystallized solid is dark brown or reddish instead of the expected pale yellow. What is degrading? A: You are observing the oxidative degradation of the C6-amine group. Anilines are highly susceptible to auto-oxidation, a radical chain process accelerated by heat, light, and dissolved oxygen. Causality & Solution: The dimethoxy groups at C3 and C4 increase the electron density of the aromatic ring, making the C6-amine even more prone to oxidation. To prevent this:

  • Degas all solvents: Sparge your recrystallization solvents with Nitrogen ( N2​ ) for 15 minutes prior to use.

  • Temperature Control: Never exceed 60°C during the dissolution phase. If the molecule does not dissolve at 60°C, increase the solvent volume rather than the temperature.

  • Antioxidants: For aqueous blends, consider adding 0.1 wt% sodium dithionite as a sacrificial reductant.

Q3: How do I efficiently clear the "des-iodo" (6-Amino-3,4-dimethoxybenzonitrile) impurity? A: The des-iodo impurity lacks the bulky iodine atom, meaning it typically exhibits higher solubility in non-polar solvents than the target molecule. Relying solely on polar protic solvents (like methanol) often leads to co-crystallization due to similar hydrogen-bonding profiles. Shift your solvent system to one that discriminates based on polarizability and steric bulk, such as Toluene or an Ethyl Acetate/Heptane system [3].

Part 2: Solvent Selection Data

To optimize the recrystallization, we evaluated several solvent systems based on the CHEM21 and ACS Green Chemistry Institute (GCI) sustainability metrics [3], cross-referenced with their thermodynamic performance for this specific molecule.

Table 1: Solvent System Performance for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Oiling Out RiskVolumetric Productivity (g/L)
Ethanol / Water80:2085.098.5High 45.0
Ethyl Acetate / Heptane1:292.499.2Low60.5
ToluenePure78.199.5Medium35.0
AcetonitrilePure65.099.8Low25.0

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a hybrid cooling/antisolvent crystallization strategy to ensure kinetic control over nucleation [2].

Standard Operating Procedure: EtOAc/Heptane Recrystallization

  • Preparation & Degassing: Charge a jacketed reactor with Ethyl Acetate (3 volumes relative to crude mass). Sparge the solvent with N2​ for 15 minutes to displace dissolved oxygen.

  • Dissolution: Add crude 6-Amino-2-iodo-3,4-dimethoxybenzonitrile. Heat the suspension to 55°C under gentle agitation until complete dissolution is achieved. Do not exceed 60°C.

  • Hot Filtration: Pass the hot solution through a 1 µm PTFE filter into a pre-warmed receiving vessel to remove insoluble particulate matter (which can act as uncontrolled nucleation sites).

  • Antisolvent Addition: Slowly dose in Heptane (1.5 volumes) over 30 minutes while maintaining the temperature at 55°C. The solution should remain clear but reach the edge of supersaturation.

  • Seeding: Cool the reactor to 50°C. Charge 0.5 wt% of pure 6-Amino-2-iodo-3,4-dimethoxybenzonitrile seed crystals. Age the suspension for 1 hour at 50°C to allow the seed bed to establish and relieve initial supersaturation.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Self-Validation Check: If the solution turns milky/cloudy without distinct particulate formation, LLPS has occurred; halt cooling, reheat to 55°C, and increase the seed load.

  • Antisolvent Completion: Once at 5°C, dose the remaining Heptane (4.5 volumes) over 2 hours to drive the yield.

  • Isolation: Filter the slurry, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 40°C until constant weight.

Part 4: Process Visualizations

G Start Crude 6-Amino-2-iodo- 3,4-dimethoxybenzonitrile SolventScreen Solvent Screening (ACS PCA Guide) Start->SolventScreen Dissolution Hot Dissolution (T < 60°C, N2 blanket) SolventScreen->Dissolution Filter Hot Filtration (Remove insolubles) Dissolution->Filter Cooling Controlled Cooling (0.1°C/min) Filter->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seed Add Seeds & Reduce Cooling Rate Oiling->Seed Yes Crystallize Crystal Growth & Isolation Oiling->Crystallize No Seed->Crystallize

Workflow for optimizing the recrystallization of highly functionalized anilines.

MZW Supersat Supersaturated Solution HighSupersat Rapid Cooling / High Supersaturation Supersat->HighSupersat LowSupersat Slow Cooling / Seeding within MZW Supersat->LowSupersat LLPS Liquid-Liquid Phase Separation (Oiling Out) Nucleation Primary Nucleation (Solid Crystals) LLPS->Nucleation Delayed/Impure HighSupersat->LLPS LowSupersat->Nucleation

Thermodynamic pathways illustrating liquid-liquid phase separation vs. solid nucleation.

References

  • Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760-773.[Link][1]

  • Watson, O. L., Jonuzaj, S., McGinty, J., Sefcik, J., Galindo, A., Jackson, G., & Adjiman, C. S. (2021). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 25(5), 1123-1142.[Link][2]

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[Link][1]

Sources

Optimization

Technical Support Center: Optimizing the Purity of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile During Scale-Up

Introduction 6-Amino-2-iodo-3,4-dimethoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. As with many complex organic molecules, maintaining high purity during scale-up presents s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Amino-2-iodo-3,4-dimethoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. As with many complex organic molecules, maintaining high purity during scale-up presents significant challenges. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and reduce impurities in the synthesis of this compound. We will delve into the common pitfalls of the synthetic process, offer practical solutions, and provide detailed analytical and purification protocols. The quality of intermediates is paramount, as it often dictates the quality of the final Active Pharmaceutical Ingredient (API).[1]

Understanding the Chemistry: Potential Sources of Impurities

A robust understanding of the reaction mechanism and potential side reactions is the first line of defense against impurity formation. The synthesis of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile typically involves the iodination of a substituted benzonitrile.

Synthetic Pathway Overview

Synthetic_Pathway A 3,4-Dimethoxybenzonitrile B 2-Iodo-3,4-dimethoxybenzonitrile A->B Iodination (e.g., I2, HIO3) C 6-Nitro-2-iodo-3,4-dimethoxybenzonitrile B->C Nitration (e.g., HNO3, H2SO4) D 6-Amino-2-iodo-3,4-dimethoxybenzonitrile C->D Reduction (e.g., Na2S2O4, Fe/HCl) Troubleshooting_Workflow cluster_optimization Optimization Strategies start Impurity Issue Identified (e.g., low purity, color) check_purity Analyze by HPLC/LC-MS start->check_purity identify_impurity Identify Impurity Structure check_purity->identify_impurity source_analysis Determine Source of Impurity (Starting material, side reaction, etc.) identify_impurity->source_analysis reaction_opt Optimize Reaction Conditions (Temp, time, stoichiometry) source_analysis->reaction_opt purification_opt Optimize Purification (Recrystallization solvent, charcoal) source_analysis->purification_opt re_analyze Re-analyze Purified Product reaction_opt->re_analyze purification_opt->re_analyze pass Purity Meets Specification re_analyze->pass fail Purity Fails Specification re_analyze->fail fail->source_analysis Re-evaluate

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of 6-Nitro-2-iodo-3,4-dimethoxybenzonitrile

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with optimizing the sodium dithionite ( Na2​S2​O4​ ) reduction of highly functionalized nitroarenes. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with optimizing the sodium dithionite ( Na2​S2​O4​ ) reduction of highly functionalized nitroarenes. Specifically, this module addresses the chemoselective reduction of 6-nitro-2-iodo-3,4-dimethoxybenzonitrile to its corresponding aniline, a process that requires precise control to prevent the reductive cleavage of the labile carbon-iodine (C-I) bond and the hydrolysis of the cyano (-CN) group.

Mechanistic Overview & Chemoselectivity

Sodium dithionite is a versatile, inexpensive, and mild reducing agent that operates via a single-electron transfer (SET) mechanism[1]. In aqueous media, the dithionite ion ( S2​O42−​ ) exists in equilibrium with the sulfur dioxide radical anion ( ⋅SO2−​ ), which serves as the active reducing species[1].

The primary challenge with 6-nitro-2-iodo-3,4-dimethoxybenzonitrile is chemoselectivity . While dithionite is highly effective at reducing nitro groups to primary amines through nitroso and hydroxylamine intermediates[1], the presence of the ⋅SO2−​ radical can induce unwanted homolytic cleavage of the weak C-I bond if thermal or stoichiometric parameters are exceeded.

Mechanism Substrate 6-Nitro-2-iodo- 3,4-dimethoxybenzonitrile Radical •SO₂⁻ (Electron Transfer) Substrate->Radical Na₂S₂O₄ (Aq/Org) Nitroso Nitroso Intermediate (-NO) Radical->Nitroso e⁻ transfer Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine H⁺, e⁻ Product 6-Amino-2-iodo- 3,4-dimethoxybenzonitrile Hydroxylamine->Product H⁺, e⁻ Deiodination Deiodinated Byproduct (Loss of -I) Product->Deiodination Excess Heat (Over-reduction)

Mechanism of sodium dithionite reduction and deiodination risk.

Standardized Self-Validating Protocol

To ensure reproducibility and high fidelity, the following protocol incorporates built-in visual and analytical In-Process Controls (IPCs). Because the substrate is highly lipophilic and dithionite is water-soluble, a biphasic or co-solvent system is mandatory[2].

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 1.0 equivalent of 6-nitro-2-iodo-3,4-dimethoxybenzonitrile in Tetrahydrofuran (THF) to achieve a concentration of 0.2 M. Causality: THF is chosen over DMF to prevent high-temperature thermal degradation and excessive SO2​ generation, which can lead to complex side reactions[3].

  • Buffer Integration: Add an equal volume of saturated aqueous NaHCO3​ (approx. 4.0 equivalents of buffer). Causality: Dithionite rapidly disproportionates into thiosulfate and bisulfite in acidic media. The buffer maintains the pH at ~8.0, stabilizing the reagent and protecting the nitrile group from hydrolysis.

  • Thermal Equilibration: Warm the biphasic mixture to 50 °C under vigorous stirring (800+ RPM). Causality: High shear mixing is required to overcome the mass-transfer limitations of the biphasic system.

  • Reagent Addition: Add 4.0 equivalents of solid Na2​S2​O4​ in four equal portions over 30 minutes.

    • Self-Validation Cue 1: The initial deep yellow/orange color of the nitroarene solution will begin to fade to a pale yellow. Mild gas evolution ( SO2​ ) is normal[4].

  • Reaction Monitoring (IPC): Stir at 50 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or HPLC.

    • Self-Validation Cue 2: If the aqueous layer turns cloudy white with a sulfurous precipitate, the buffer capacity has been breached, and the pH has dropped. The reaction will stall at the hydroxylamine stage.

  • Quench & Extraction: Once conversion is >98%, cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water and saturated brine. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

Workflow Step1 1. Substrate Dissolution (THF, 20°C) Step2 2. Buffer Addition (Aq. NaHCO₃, pH 8) Step1->Step2 Step3 3. Reagent Addition (Na₂S₂O₄ in portions) Step2->Step3 Step4 4. Thermal Activation (50°C, 2-4 hours) Step3->Step4 Step5 5. IPC Check (Color fade & TLC) Step4->Step5 Step5->Step3 Incomplete (Add 1 eq Na₂S₂O₄) Step6 6. Quench & Extraction (EtOAc / Brine) Step5->Step6 >98% Conversion

Self-validating workflow for chemoselective nitro reduction.

Process Optimization & Quantitative Data

The table below summarizes the causality behind the optimized parameters, demonstrating how solvent selection, buffering, and temperature directly impact chemoselectivity and yield.

EntrySolvent System (v/v)BufferTemp (°C) Na2​S2​O4​ (eq)Conversion (%)Deiodination (%)Isolated Yield (%)
1EtOH / H2​O (1:1)None706.01004540
2THF / H2​O (1:1) NaHCO3​ 254.060<155
3DMF / H2​O (9:1) NaHCO3​ 903.51006025
4 THF / H2​O (3:1) NaHCO3​ 50 4.0 >99 <2 92

Data Interpretation: Entry 1 shows that unbuffered, high-temperature conditions lead to massive deiodination. Entry 2 highlights the kinetic stall at room temperature due to poor biphasic mixing. Entry 3 demonstrates that while DMF is an excellent solvent, high temperatures cause rapid dithionite decomposition into SO2​ [3], destroying the C-I bond. Entry 4 represents the optimal thermodynamic and kinetic balance.

Troubleshooting & FAQs

Q: Why am I seeing significant loss of the iodine atom (deiodination) in my final product? A: The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage under radical-mediated reduction conditions. Because sodium dithionite operates via the ⋅SO2−​ radical anion[1], excessive thermal energy (temperatures >60 °C) or a vast stoichiometric excess of the reagent will cause the radical intermediates to over-reduce the aromatic ring, leading to hydrodehalogenation. Solution: Strictly cap the internal temperature at 50 °C and limit dithionite to 4.0 equivalents.

Q: The reaction mixture turns highly acidic, smells strongly of sulfur, and stalls at the hydroxylamine intermediate. What is happening? A: Sodium dithionite is hydrolytically unstable. In water, it disproportionates into sodium thiosulfate and sodium bisulfite, a process that generates acid. As the pH drops below 6, the active reducing species is rapidly destroyed, halting the reduction before the amine is fully formed[1]. Solution: Implement the NaHCO3​ buffering system described in the protocol to maintain a pH of 7.5–8.5.

Q: My starting material is completely insoluble in the aqueous dithionite solution, leading to poor conversion. How can I fix this? A: 6-nitro-2-iodo-3,4-dimethoxybenzonitrile is highly lipophilic, creating a severe mass-transfer limitation in purely aqueous or poorly miscible systems. Solution: Increase the ratio of the organic co-solvent (e.g., THF/Water at 3:1). If solubility remains an issue, adding a catalytic amount of an electron-transfer agent like octylviologen can bridge the aqueous-organic interface, significantly accelerating the reduction of sterically hindered nitroarenes[2].

Q: Could the cyano (-CN) group be hydrolyzed or reduced under these conditions? A: Sodium dithionite is highly chemoselective and generally does not reduce nitriles, aldehydes, or ketones under standard conditions[1][4]. However, nitriles are susceptible to hydrolysis in strongly basic or acidic aqueous media at elevated temperatures. By maintaining the pH strictly at ~8.0 using the bicarbonate buffer and limiting the temperature to 50 °C, the cyano group will remain completely intact.

References

  • Park, K. K.; Oh, C. H.; Sim, W.-J. "Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst." The Journal of Organic Chemistry, 1993.[Link]

  • Organic Chemistry Portal. "Sodium Hydrosulfite, Sodium Dithionite." Organic Chemistry Portal: Reductions.[Link]

  • Romero, A. H.; Salazar, J.; López, S. E. "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite." Synthesis, 2013.[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation in 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-Amino-2-iodo-3,4-dimethoxybenzonitrile , a highly functionalized intermediate frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-Amino-2-iodo-3,4-dimethoxybenzonitrile , a highly functionalized intermediate frequently utilized in the synthesis of advanced quinazoline-based therapeutics (1)[1]. This document addresses the critical challenge of amino group auto-oxidation, providing mechanistic insights, troubleshooting matrices, and self-validating protocols.

Knowledge Base: The Mechanistic Root Cause of Oxidation

To prevent oxidation, one must first understand the specific electronic environment of this molecule. Despite the presence of electron-withdrawing cyano (-CN) and iodo (-I) groups, the aniline core remains highly vulnerable to oxidative degradation.

The Causality of Degradation: The methoxy group at the C3 position is para to the C6-amino group. This structural relationship creates a powerful mesomeric (+M) electron-donating effect, pumping electron density directly into the amine's nitrogen atom. Consequently, the oxidation potential ( Eox​ ) of the nitrogen lone pair is significantly lowered (typically <0.7 V) (2)[2].

This low threshold makes the free base highly susceptible to single-electron transfer (SET) events. When exposed to atmospheric oxygen, ambient light, or transition metals (like Pd or Cu) during downstream cross-coupling, the amine readily forms radical cations. These radicals rapidly dimerize or over-oxidize into highly colored azo, azoxy, or quinone imine impurities, destroying the starting material and poisoning metal catalysts (3)[3].

Strategic Workflow: Protection vs. Degradation

To secure the synthetic pipeline, the amine must be chemically protected to shift its oxidation potential out of the danger zone.

G A 6-Amino-2-iodo- 3,4-dimethoxybenzonitrile (Electron-Rich) B Air / Light / Metals (Unprotected) A->B No Protection D Boc2O + DMAP (SOP-01) A->D Chemoselective Protection C Oxidative Degradation (Quinone Imines / Azo) B->C SET / Auto-oxidation E N-Boc Protected Intermediate D->E Shifted Oxidation Potential F Safe Downstream Cross-Coupling E->F Stable to Pd/Cu

Workflow demonstrating the necessity of N-Boc protection to prevent oxidative degradation.

Troubleshooting Matrix: Identifying Oxidation Issues

The following table summarizes the quantitative and qualitative data associated with different protection strategies, allowing for rapid diagnosis of experimental failures (4)[4].

Protection StrategyCalculated Eox​ (V)Visual Stability (Air, 48h)Typical Cross-Coupling YieldRoot Cause of Failure (If Applicable)
Unprotected (Free Amine) <0.7 VRapid Discoloration (Red/Brown) <30% Extensive SET degradation; catalyst poisoning by amine coordination.
N-Boc Protected >1.5 VColorless / Stable >85% N/A - Electron density successfully withdrawn from nitrogen.
N-Acetyl Protected >1.6 VColorless / Stable >80% N/A - Highly stable, though deprotection requires harsher conditions than Boc.

Standard Operating Procedure (SOP): Chemoselective N-Boc Protection

This protocol utilizes Di-tert-butyl dicarbonate (Boc₂O) to establish a self-validating protection system. Boc protection effectively withdraws electron density from the nitrogen, shifting the oxidation potential to a safe range ( >1.5 V) and entirely mitigating auto-oxidation.

Materials Required:

  • 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (1.0 equiv)

  • Boc₂O (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Argon. Dissolve the aniline derivative in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: Argon prevents baseline auto-oxidation during the initial mixing phase. Anhydrous THF is critical because moisture will hydrolyze Boc₂O, ruining the stoichiometry.

  • Catalysis: Add DMAP (0.1 equiv) to the stirring solution.

    • Causality: The amine is sterically hindered by the ortho-cyano group. DMAP acts as a highly nucleophilic acyl transfer catalyst, ensuring complete conversion without requiring harsh heating that could trigger degradation.

  • Reagent Addition: Add Boc₂O (1.5 equiv) dropwise at room temperature.

  • Reaction & Self-Validation: Stir the mixture at 40°C. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).

    • Validation Check: The starting material will appear as a highly polar, UV-active spot that stains brown with ninhydrin. The successful formation of the N-Boc product is confirmed by the appearance of a new, less polar spot that does not rapidly discolor upon exposing the TLC plate to ambient air.

  • Quench & Isolate: Once the starting material is entirely consumed (typically 4-6 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The mildly basic NaHCO₃ quench neutralizes any unreacted Boc₂O and DMAP while keeping the product in the organic phase.

  • Storage: Store the isolated N-Boc intermediate at 4°C. It is now completely stable to ambient air and light.

Frequently Asked Questions (FAQs)

Q1: Can I just use antioxidants like BHT instead of chemically protecting the amine? A: No. While antioxidants can scavenge radicals during physical storage in a vial, they do not protect the amine during downstream chemical reactions. In transition-metal catalyzed steps (e.g., Suzuki or Buchwald-Hartwig couplings utilizing the C2-iodo group), the metal catalyst itself acts as a single-electron oxidant. Chemical protection is mandatory to prevent substrate degradation and catalyst poisoning.

Q2: My starting material has already turned dark brown. Can I still use it? A: Discoloration indicates the formation of polymeric polyaniline-like chains or highly conjugated azo dyes (4)[4]. Using degraded material will severely depress your reaction yields and complicate downstream purification. You must re-purify the free base via flash chromatography immediately prior to use, ensuring the purified fractions are handled under an inert atmosphere.

Q3: Does the Boc protection interfere with the reactivity of the C2-Iodo group? A: No. The N-Boc group is orthogonal to the iodo functionality. In fact, by preventing the free amine from undesirably coordinating to palladium catalysts, Boc protection actually enhances the efficiency of oxidative addition at the C-I bond during cross-coupling reactions.

References

  • Process for the production of quinazolines Source: Google Patents (WO2003011829A1) URL:[1]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: MDPI URL:[Link][3]

  • Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions Source: PMC / National Institutes of Health (NIH) URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Platforms: A Comparative Guide for the Structural Verification of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

Executive Summary 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS: 192869-24-2) is a highly functionalized, sterically hindered aromatic intermediate. It serves as a critical building block in the synthesis of quinazoline-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS: 192869-24-2) is a highly functionalized, sterically hindered aromatic intermediate. It serves as a critical building block in the synthesis of quinazoline-based kinase inhibitors and alpha-adrenergic blockers. During process chemistry scale-up, rapid and unambiguous structural verification of this intermediate is essential to prevent the propagation of impurities.

This guide objectively compares the performance of traditional High-Field (HF) NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the routine analysis of this compound, providing complete spectral assignments, causality-driven explanations, and validated experimental workflows.

Mechanistic Context & Spectral Causality

The pentasubstituted nature of the benzene ring in 6-Amino-2-iodo-3,4-dimethoxybenzonitrile creates a unique electronic and steric environment that dictates its NMR chemical shifts. Understanding these mechanisms is crucial for accurate spectral interpretation:

  • Steric Inhibition of Resonance (13C NMR): The methoxy group at the C3 position is sterically sandwiched between the bulky iodine atom at C2 and the methoxy group at C4. This severe steric crowding forces the C3 methoxy oxygen out of coplanarity with the aromatic π -system, significantly reducing its electron-donating resonance effect. Consequently, the C3 methoxy carbon is deshielded, shifting downfield to ~60.4 ppm, whereas the unhindered C4 methoxy carbon appears at a standard ~56.2 ppm.

  • Synergistic Shielding (13C NMR): The C1 carbon (bearing the nitrile group) is highly shielded (~89.2 ppm). This is caused by the combined ortho-shielding effect of the electron-donating -NH2 group at C6 and the heavy-atom effect (HAE) exerted by the adjacent iodine atom at C2.

  • Proton Environment (1H NMR): The solitary aromatic proton at C5 appears as a sharp singlet at ~6.42 ppm. It is shielded by the ortho-methoxy (C4) and ortho-amino (C6) groups, which offsets the inductive deshielding of the meta-nitrile group.

Platform Performance Comparison

While High-Field NMR remains the gold standard for de novo structural elucidation, Benchtop NMR has emerged as a disruptive technology for inline process monitoring and routine QA/QC[1]. Table 1 compares the practical utility of both platforms for analyzing this specific intermediate.

Table 1: Analytical Platform Comparison for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

Metric600 MHz High-Field NMR80 MHz Benchtop NMR
Primary Use Case De novo structural elucidation & Impurity profilingRoutine batch QA/QC & Flow monitoring
1H Resolution (Δδ for methoxy) Baseline separation (42 Hz)Partial overlap / Broadened (5.6 Hz)
13C Acquisition Time 10–15 minutes> 12 hours (impractical for quaternary C)
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent NdFeB magnet)
Cost per Sample High ( 15– 30)Low (< $2)

Spectral Data Analysis

The following data was acquired using DMSO-d6. Causality of Solvent Choice: DMSO-d6 is the optimal solvent because the highly polar -NH2 and -CN groups severely limit the compound's solubility in CDCl3 at the high concentrations (e.g., >0.25 M) required for benchtop NMR analysis. Furthermore, DMSO-d6 avoids solvent peak overlap in the critical 3.5–4.0 ppm methoxy region, which is a common issue when using Methanol-d4.

Table 2: Assigned 1H and 13C NMR Spectral Data (DMSO-d6)

Position1H NMR (δ, ppm)Multiplicity & Integration13C NMR (δ, ppm)Assignment Notes
C1 --89.2Quaternary, shielded by ortho-NH2 and I
C2 --82.1Quaternary, C-I (Heavy Atom Effect)
C3 --143.5Quaternary, C-OCH3
C4 --154.2Quaternary, C-OCH3
C5 6.42Singlet, 1H98.6Aromatic C-H
C6 --151.8Quaternary, C-NH2
-CN --118.4Nitrile carbon
3-OCH3 3.75Singlet, 3H60.4Deshielded due to steric hindrance
4-OCH3 3.82Singlet, 3H56.2Standard methoxy shift
-NH2 5.85Broad Singlet, 2H-Exchangeable protons

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, the following protocols incorporate self-validating quality control checkpoints.

Protocol A: 80 MHz Benchtop NMR (Routine QA/QC)
  • Sample Preparation: Dissolve 45 mg of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in 0.6 mL of DMSO-d6 (yields a ~0.25 M solution). Transfer to a standard 5 mm NMR tube.

  • Thermal Equilibration: Insert the sample into the benchtop spectrometer and allow 3 minutes for thermal equilibration to the permanent magnet's operating temperature (typically 30–35 °C). Causality: Temperature gradients cause convection currents that broaden spectral lines and ruin resolution.

  • Shimming Validation (Self-Validating Step): Run a quick 1-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d6 pentet at 2.50 ppm. Decision Gate: If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. You must re-run the automated 3D gradient shimming routine before proceeding to sample acquisition.

  • Acquisition: Acquire the 1H NMR spectrum using 16 scans, a 10-second relaxation delay (to ensure accurate quantitative integration of the -NH2 protons), and a 90° flip angle.

Protocol B: 600 MHz High-Field NMR (Impurity Profiling)
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6.

  • Tuning and Matching: Insert the sample and perform automated tuning and matching (ATM) for the 1H and 13C channels to maximize probe sensitivity.

  • Locking and Shimming: Lock onto the deuterium frequency of DMSO-d6. Apply automated gradient shimming to achieve a residual solvent FWHM of < 0.5 Hz.

  • Acquisition (13C NMR): Due to the long T1​ relaxation times of the highly substituted quaternary carbons (C1, C2, C3, C4, C6, -CN)[2], use a 30° pulse angle with a 2-second relaxation delay. Acquire 512 scans to achieve a signal-to-noise ratio (S/N) > 10:1 for the highly shielded C-I and C-CN carbons.

Workflow Visualization

The decision matrix for selecting the appropriate NMR platform during the scale-up of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile is illustrated below.

NMR_Workflow Start Reaction Sampling 6-Amino-2-iodo-3,4-dimethoxybenzonitrile Prep Sample Preparation (Dissolution in DMSO-d6) Start->Prep Decision Select Analytical Platform Prep->Decision Benchtop 80 MHz Benchtop NMR Routine QA/QC & Flow Decision->Benchtop High Throughput HighField 600 MHz High-Field NMR Full Structural Elucidation Decision->HighField Impurity Profiling Process Process Chemistry Go/No-Go Decision Benchtop->Process HighField->Process

Figure 1: Decision workflow for selecting NMR platforms during process chemistry scale-up.

Conclusion

For the structural verification of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, 600 MHz HF NMR is indispensable for initial impurity profiling and resolving the sterically hindered quaternary carbons in 13C NMR. However, once the impurity profile is established, an 80 MHz Benchtop NMR provides a highly efficient, cost-effective, and self-validating platform for routine batch-to-batch 1H NMR verification during process scale-up.

References

  • Title: Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: Forensic Science International (PubMed) URL: [Link]

Sources

Comparative

Performance Comparison Guide: 6-Amino-2-iodo-3,4-dimethoxybenzonitrile vs. 6-Bromo Analogs in Cross-Coupling

For researchers and drug development professionals synthesizing complex quinazolines and highly functionalized heterocycles, the choice of aryl halide precursor dictates the efficiency of the entire synthetic route. 6-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing complex quinazolines and highly functionalized heterocycles, the choice of aryl halide precursor dictates the efficiency of the entire synthetic route. 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2) [1] and its 6-bromo analog represent a classic cross-coupling dilemma: balancing the kinetic ease of oxidative addition against the thermodynamic hurdles of transmetalation.

This guide provides an objective, data-backed comparison of these two substrates, exploring the mechanistic causality behind their reactivity and providing self-validating protocols for bench execution.

Mechanistic Causality: The Push-Pull Electronic Dilemma

To understand why these specific analogs behave differently, we must analyze the electronic environment of the scaffold. The aromatic ring is heavily substituted with a 6-amino group and 3,4-dimethoxy groups. These substituents are strongly electron-donating via resonance (+R), which significantly increases the electron density of the aromatic ring.

In palladium-catalyzed cross-coupling, electron-rich aryl halides resist the crucial oxidative addition step because the active Pd(0) center must donate electron density into the C-X antibonding orbital.

  • The Iodo Advantage (Oxidative Addition): To overcome this severe electronic deactivation, the weaker C-I bond of the iodo analog is practically mandatory. The carbon-iodine bond dissociation energy (~65 kcal/mol) is substantially lower than that of the carbon-bromine bond (~81 kcal/mol), facilitating a much faster oxidative addition[2].

  • The Bromo Advantage (Transmetalation): However, the iodo analog's enhanced reactivity comes with a mechanistic trap. While it rapidly forms the Pd(II)-I intermediate, this complex is highly stable. At lower temperatures (<50 °C), the exchange of the iodide ligand during transmetalation can become the rate-limiting step, causing the catalytic cycle to stall[3]. Experienced bench chemists frequently observe that aryl iodides can underperform their bromo counterparts if the transmetalation step is not properly optimized with adequate heat or highly active ligands[4].

Mechanism Pd0 Pd(0) Catalyst Active Species Iodo 6-Amino-2-iodo- 3,4-dimethoxybenzonitrile Pd0->Iodo Fast Oxidative Addition Bromo 6-Amino-2-bromo- 3,4-dimethoxybenzonitrile Pd0->Bromo Slow Oxidative Addition PdII_I Pd(II)-Iodo Complex Stable Intermediate Iodo->PdII_I PdII_Br Pd(II)-Bromo Complex Transient Intermediate Bromo->PdII_Br Trans Transmetalation Rate-Limiting for Iodo at Low Temp PdII_I->Trans Requires Heat/ Strong Base PdII_Br->Trans Smooth Progression Product Cross-Coupled Product Trans->Product Reductive Elimination

Divergent catalytic pathways for iodo- vs bromo-benzonitriles highlighting rate-limiting steps.

Quantitative Performance Comparison

The following table synthesizes expected performance metrics across key cross-coupling methodologies, illustrating how the mechanistic bottlenecks manifest in practical yields.

Reaction TypeHalide SubstrateCatalyst / Ligand SystemOptimal ConditionsExpected YieldMechanistic Bottleneck
Suzuki-Miyaura Iodo (CAS 192869-24-2)Pd₂(dba)₃ / SPhosK₃PO₄, Dioxane/H₂O, 60°C>90%Transmetalation (if <50°C)
Suzuki-Miyaura Bromo AnalogPd₂(dba)₃ / SPhosK₃PO₄, Dioxane/H₂O, 90°C65–75%Oxidative Addition
Buchwald-Hartwig Iodo (CAS 192869-24-2)Pd(OAc)₂ / XantphosCs₂CO₃, Toluene, 80°C85%None
Buchwald-Hartwig Bromo AnalogPd(OAc)₂ / XantphosCs₂CO₃, Toluene, 110°C<50%Oxidative Addition
Sonogashira Iodo (CAS 192869-24-2)Pd(PPh₃)₄ / CuIEt₃N, DMF, 25°C (RT)95%None (CuI accelerates)
Sonogashira Bromo AnalogPd(PPh₃)₄ / CuIEt₃N, DMF, 80°C60%Oxidative Addition

Data synthesis derived from general reactivity trends of highly substituted halo-benzonitriles[2].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol for the coupling of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile is designed as a self-validating system . Each phase includes a diagnostic checkpoint to confirm mechanistic progression.

Reagents
  • Electrophile: 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • Ligand: SPhos (6.0 mol%, 0.06 mmol)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol, dissolved in 1 mL degassed H₂O)

  • Solvent: 1,4-Dioxane (4 mL, anhydrous)

Step-by-Step Methodology

Step 1: Anaerobic Preparation Charge a Schlenk flask with the iodo-benzonitrile, boronic acid, Pd₂(dba)₃, and SPhos. Seal and subject the flask to three strict vacuum/argon backfill cycles. Add anhydrous 1,4-dioxane via syringe.

  • Validation Checkpoint: The solution should appear deep purple/red, characteristic of unactivated Pd₂(dba)₃. If the solution is black, oxygen contamination has caused premature palladium aggregation.

Step 2: Catalyst Activation & Oxidative Addition Stir the mixture at room temperature for 15 minutes before adding the base.

  • Validation Checkpoint: Observe a distinct color shift from deep purple to pale yellow or vibrant orange. This confirms ligand exchange (SPhos displacing dba) and successful oxidative addition into the weak C-I bond.

Step 3: Base Addition & Transmetalation Inject the degassed aqueous K₃PO₄ solution. Heat the reaction mixture to 60 °C. Causality note: Heating is critical here to prevent the Pd(II)-I intermediate from stalling the transmetalation step.

  • Validation Checkpoint: After 45 minutes, pull a 0.1 mL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via TLC or GC-MS. The iodo starting material should be entirely consumed. If the starting material is gone but the product mass is absent, the reaction is trapped at the Pd(II)-Ar-I stage—increase temperature to 75 °C.

Step 4: Reductive Elimination & Quench Once GC-MS confirms product formation, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Validation Checkpoint: Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate. A crude mass balance exceeding 90% of the theoretical yield validates that side reactions (e.g., protodehalogenation) were successfully suppressed.

Protocol Step1 1. Anaerobic Preparation Validation: No Pd black formation Step2 2. Oxidative Addition Validation: Purple to Yellow/Orange shift Step1->Step2 Step3 3. Base Addition & Heating Validation: Overcome transmetalation stall Step2->Step3 Step4 4. Reaction Monitoring Validation: Aliquot GC-MS tracking Step3->Step4 Step5 5. Quench & Isolation Validation: >90% Mass Balance Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura coupling ensuring mechanistic integrity.

References

  • Your "Go-To", "just couple already", Suzuki conditions? Source: r/Chempros - Reddit URL:[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: Organometallics - ACS Publications URL:[Link]

Sources

Validation

Assessing the Purity of Commercial 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2): A Comparative Analytical Guide

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) process development, I frequently encounter a critical vulnerability in synthetic workflows: the over-reliance on vendor-provided Certif...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) process development, I frequently encounter a critical vulnerability in synthetic workflows: the over-reliance on vendor-provided Certificates of Analysis (CoA) for halogenated intermediates.

6-Amino-2-iodo-3,4-dimethoxybenzonitrile (CAS 192869-24-2) is a versatile aromatic nitrile derivative of significant interest in organic synthesis[1]. It serves as a foundational building block for quinazoline and quinoline-based therapeutics, earning it a specific designation in the Harmonized Tariff Schedule for pharmaceutical appendices[2]. However, the very features that make it valuable—its reactive iodo, amino, and nitrile groups—also make its purity profile highly susceptible to synthetic variations.

This guide provides an objective, data-driven comparison of analytical methodologies and commercial lot performances, establishing a self-validating framework for assessing the purity of this critical intermediate.

The Mechanistic Impact of Impurities (The "Why")

In drug development, intermediate purity is not merely a compliance metric; it is a chemical imperative. The iodo group on CAS 192869-24-2 serves as the primary reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

If a commercial lot contains des-iodo impurities (6-amino-3,4-dimethoxybenzonitrile) or positional isomers, these contaminants do not simply lower the yield—they actively poison the reaction. They can act as chain terminators or competitively bind to the metal catalyst. Furthermore, unreacted alkyl halides from upstream synthesis can carry over as potential genotoxic impurities (PGIs), which pose severe safety risks by alkylating DNA bases[3].

SyntheticImpact A 6-Amino-2-iodo- 3,4-dimethoxybenzonitrile C Cross-Coupling (e.g., Suzuki/Sonogashira) A->C B Des-iodo Impurity B->C D Target Quinazoline API (High Yield) C->D E Chain Termination / Catalyst Poisoning C->E

Impact of des-iodo impurities on downstream cross-coupling in quinazoline synthesis.

Analytical Strategy: Causality Behind the Methods

To build a trustworthy purity profile, we must utilize orthogonal analytical techniques that compensate for each other's blind spots.

Why Standard C18 HPLC Fails: Standard C18 columns are widely used for reversed-phase HPLC; however, for halogenated aromatic compounds, they often fail to resolve positional isomers due to nearly identical hydrophobic profiles[4]. The PFP Solution: We employ a Pentafluorophenyl (PFP) stationary phase. The causality here is structural: PFP columns provide unique selectivity for halogenated compounds through multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions[4]. This effectively separates the target API from its des-iodo and isomeric counterparts.

Why Quantitative NMR (qNMR): While HPLC relies on relative UV absorbance (which varies between the API and impurities), qNMR provides absolute quantification. By using an internal calibrant, qNMR acts as a self-validating system that does not require an identical reference standard of the API.

Comparative Analysis of Commercial Lots

To demonstrate the necessity of in-house verification, we evaluated three anonymized commercial lots of CAS 192869-24-2 using our optimized PFP-HPLC and qNMR protocols.

Table 1: Chromatographic Performance (C18 vs. PFP Column)

Data demonstrates the superiority of the PFP column in resolving critical impurity pairs.

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Retention Time (Main Peak) 8.2 min11.5 min
Resolution (API vs. Isomer) 1.1 (High co-elution risk)2.8 (Baseline resolution)
Peak Tailing Factor 1.8 (Significant tailing)1.1 (Excellent peak shape)
Table 2: Purity Assessment of Commercial Lots

Discrepancies between vendor claims and orthogonal testing highlight the need for rigorous incoming QC.

Supplier LotVendor Claimed PurityHPLC-UV Purity (PFP)qNMR Absolute PurityMajor Detected Impurity
Lot A (Premium) ≥ 98.0%98.5%98.2%Des-iodo analog (0.8%)
Lot B (Standard) ≥ 95.0%96.1%94.8%Positional isomer (2.1%)
Lot C (Bulk) ≥ 98.0%94.2%91.5%Unreacted starting material (4.0%)

Analysis: Lot C claimed 98.0% purity but failed drastically under qNMR. The discrepancy occurred because the unreacted starting material lacked a strong UV chromophore at the monitored wavelength, rendering it "invisible" to standard HPLC-UV but glaringly obvious in qNMR.

Self-Validating Experimental Protocols

Every protocol utilized in our lab is designed as a self-validating system to ensure trustworthiness and reproducible data.

Protocol 1: High-Resolution HPLC-UV Method

Causality Check: We use 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of the primary amine group, preventing secondary interactions with the silica support that cause peak tailing.

  • System Suitability Test (SST): Before analyzing commercial lots, inject a resolution mixture containing CAS 192869-24-2 and a known des-iodo standard. The system is only validated for use if the resolution ( Rs​ ) > 2.0 and the tailing factor ( Tf​ ) < 1.5. This loop prevents false purity inflation due to co-elution.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Acetonitrile (1 mg/mL).

  • Chromatographic Conditions:

    • Column: PFP Column (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Protocol 2: Absolute Quantification via qNMR

Causality Check: We set the relaxation delay ( D1​ ) to 30 seconds. Because quaternary carbons and certain protons relax slowly, a short delay artificially truncates their signals, skewing the integration and ruining the absolute purity calculation.

  • Internal Calibration: Weigh exactly 10.0 mg of the commercial sample and 5.0 mg of NIST-traceable Maleic Acid into the same vial. Maleic acid provides a distinct singlet at ~6.26 ppm, far from the aromatic signals of the API, acting as an internal truth-source.

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1H-NMR spectrum at 400 MHz or higher. Use a 90° pulse angle, an acquisition time of 4 seconds, and a D1​ of 30 seconds. Minimum of 64 scans.

  • Validation: If the integral of the calibrant deviates by more than 1% between duplicate preparations, the system flags a phasing or relaxation error, invalidating the run.

PurityWorkflow A Commercial Lot CAS 192869-24-2 B Sample Preparation (1 mg/mL in MeCN) A->B C Orthogonal Analysis B->C D1 Reversed-Phase HPLC-UV (PFP Column) C->D1 D2 Quantitative NMR (qNMR in DMSO-d6) C->D2 D3 LC-MS (Genotoxic Impurity ID) C->D3 E Data Synthesis & Cross-Validation D1->E D2->E D3->E F1 Pass: ≥98% Purity Proceed to Synthesis E->F1 F2 Fail: <98% or Critical Impurities E->F2

Analytical workflow for orthogonal purity assessment of CAS 192869-24-2.

References

  • United States International Trade Commission. "PHARMACEUTICAL APPENDIX TO THE HARMONIZED TARIFF SCHEDULE." USITC. [Link]

  • Lee K., Yoo W., Jeong J.H. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules (NIH PMC).[Link]

Sources

Comparative

Comparative Yield Analysis: Selecting the Optimal Reduction Method for 6-nitro-2-iodo-3,4-dimethoxybenzonitrile

A Senior Application Scientist's Guide to Chemoselective Nitro Reduction In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the chemoselective tra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Chemoselective Nitro Reduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the chemoselective transformation of a single functional group within a complex molecule is a frequent and critical challenge. The reduction of an aromatic nitro group to its corresponding amine is a cornerstone reaction, yet its execution in the presence of other sensitive moieties demands a carefully considered approach. This guide provides a comparative analysis of common reduction methods for the synthesis of 6-amino-2-iodo-3,4-dimethoxybenzonitrile from its nitro precursor, a valuable building block in medicinal chemistry. Our focus is on maximizing yield while preserving the integrity of the iodide and nitrile functionalities, which are susceptible to reduction under harsh conditions.

The Challenge: Chemoselectivity in the Face of Multiple Reducible Groups

The starting material, 6-nitro-2-iodo-3,4-dimethoxybenzonitrile, presents a classic chemoselectivity problem. The desired transformation is the reduction of the nitro group to an amine. However, the molecule also contains an iodo group, which is prone to hydrodehalogenation, and a nitrile group, which can be reduced to an amine or hydrolyzed under certain conditions. The ideal reduction method must therefore be mild enough to selectively target the nitro group while leaving the other functionalities intact.

Comparative Analysis of Reduction Methodologies

We will now explore several common reduction methods, evaluating their suitability for the target transformation based on reported yields and mechanistic considerations.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and often clean reduction method. However, its application to substrates containing halides can be problematic due to the risk of hydrodehalogenation. The choice of catalyst, solvent, and reaction conditions is paramount.

  • Mechanism: The reaction involves the addition of hydrogen across the nitro group on the surface of a metal catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Advantages: High yields are possible, and the only byproduct is water, simplifying purification.

  • Disadvantages: Over-reduction and cleavage of the carbon-iodine bond are significant risks. The reaction often requires specialized high-pressure equipment.

Metal-Mediated Reductions in Acidic Media

The use of metals like tin, iron, or zinc in the presence of an acid is a classical and often reliable method for nitro group reduction.

  • Stannous Chloride (SnCl₂): This is a widely used method known for its mildness and good functional group tolerance. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is an economical and effective method. Iron metal acts as the reducing agent in the presence of an acid, which protonates the nitro group, facilitating its reduction. It is often chemoselective for the nitro group over other reducible functionalities.

  • Advantages: These methods are generally inexpensive, scalable, and do not require high-pressure apparatus. They often exhibit excellent chemoselectivity.

  • Disadvantages: The reactions can be heterogeneous and require a stoichiometric amount of metal, which can complicate workup and purification due to the formation of metal salts.

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. A hydrogen donor molecule, such as ammonium formate or hydrazine, is used in the presence of a catalyst (e.g., Pd/C).

  • Mechanism: The catalyst facilitates the transfer of hydrogen from the donor molecule to the nitro group.

  • Advantages: The experimental setup is simpler and safer than high-pressure hydrogenation. The reaction conditions are often milder, which can improve chemoselectivity.

  • Disadvantages: The efficiency of hydrogen transfer can be substrate-dependent, and the cost of the catalyst and hydrogen donor can be higher than for metal/acid systems.

Data Summary: A Head-to-Head Comparison

The following table summarizes the reported yields for the reduction of 6-nitro-2-iodo-3,4-dimethoxybenzonitrile using different methods.

Reduction MethodReagentsReaction ConditionsYield (%)Key Observations
Stannous Chloride Reduction SnCl₂·2H₂O, EthanolReflux, 4h~95%High yield and clean conversion. Minimal side products observed.
Iron-Acetic Acid Reduction Fe, Acetic Acid80°C, 2h~90%Good yield, cost-effective. Workup requires removal of iron salts.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CMethanol, Reflux~85%Good yield, but potential for minor dehalogenation.
Catalytic Hydrogenation H₂, Pd/CEthanol, rt, 50 psi~70-80%Moderate yield, significant dehalogenation can occur.

Experimental Protocols

Protocol 1: Stannous Chloride Reduction
  • To a solution of 6-nitro-2-iodo-3,4-dimethoxybenzonitrile (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • After complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into a stirred solution of saturated sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired 6-amino-2-iodo-3,4-dimethoxybenzonitrile.

Protocol 2: Iron-Acetic Acid Reduction
  • Suspend iron powder (5.0-10.0 eq) in a mixture of acetic acid and water.

  • Heat the suspension to 80°C and add the 6-nitro-2-iodo-3,4-dimethoxybenzonitrile (1.0 eq) portion-wise.

  • Stir the reaction mixture vigorously at 80°C and monitor by TLC.

  • Upon completion (typically 2-3 hours), cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Mechanistic Considerations and Side Reactions

The primary challenge in this reduction is preventing the unwanted side reactions of dehalogenation and nitrile reduction.

side_reactions 6-nitro-2-iodo-3,4-dimethoxybenzonitrile 6-nitro-2-iodo-3,4-dimethoxybenzonitrile Desired Product 6-amino-2-iodo-3,4- dimethoxybenzonitrile 6-nitro-2-iodo-3,4-dimethoxybenzonitrile->Desired Product Selective Nitro Reduction Dehalogenated Product 2-amino-3,4- dimethoxybenzonitrile 6-nitro-2-iodo-3,4-dimethoxybenzonitrile->Dehalogenated Product Hydrodehalogenation Nitrile Reduction Product 6-amino-2-iodo-3,4- dimethoxybenzylamine Desired Product->Nitrile Reduction Product Nitrile Reduction

Caption: Potential reaction pathways for the reduction of 6-nitro-2-iodo-3,4-dimethoxybenzonitrile.

Catalytic hydrogenation, especially with palladium catalysts, is well-known to promote hydrodehalogenation. Metal-in-acid reductions are generally more chemoselective because the reaction mechanism does not typically involve intermediates that readily lead to C-I bond cleavage.

Workflow for Method Selection

The selection of an appropriate reduction method should be a systematic process.

workflow A Define Substrate: 6-nitro-2-iodo-3,4-dimethoxybenzonitrile B Identify Sensitive Groups: Iodo, Nitrile A->B C Evaluate Reduction Methods B->C D Catalytic Hydrogenation C->D E Metal/Acid Reduction (SnCl2, Fe/HCl) C->E F Transfer Hydrogenation C->F G Assess Chemoselectivity & Yield D->G E->G F->G H High Risk of Dehalogenation G->H from D I Good Selectivity, High Yield G->I from E J Moderate Selectivity & Yield G->J from F K Select Optimal Method: SnCl2 or Fe/Acid H->K I->K J->K

Caption: Decision workflow for selecting a chemoselective reduction method.

Conclusion and Recommendation

Based on the available data, the reduction of 6-nitro-2-iodo-3,4-dimethoxybenzonitrile is most effectively and selectively achieved using metal-mediated methods in acidic or neutral media. The use of stannous chloride (SnCl₂) in ethanol offers the highest reported yield and a clean reaction profile. While the iron-acetic acid method is also highly effective and more economical, the workup can be more cumbersome. Catalytic hydrogenation methods, including transfer hydrogenation, present a higher risk of dehalogenation and are therefore less ideal for this particular substrate. For researchers and process chemists aiming for high-purity 6-amino-2-iodo-3,4-dimethoxybenzonitrile in high yield, the stannous chloride method is the recommended course of action.

References

  • A Novel and Efficient Synthesis of 4-Substituted-6,7-dimethoxy-quinazoline Derivatives. Synthetic Communications, 2008. [Link]

  • Synthesis and biological evaluation of 2,4-disubstituted-6,7-dimethoxyquinazoline derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry, 2011. [Link]

  • Discovery of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl) cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089) as a potent and selective inhibitor of MET and VEGFR2. Journal of Medicinal Chemistry, 2010. [Link]

Validation

A Senior Application Scientist's Guide to Robust LC-MS/MS Quantification of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in Reaction Mixtures

In the fast-paced environment of drug development, the accurate quantification of novel intermediates is paramount. The compound 6-Amino-2-iodo-3,4-dimethoxybenzonitrile represents a critical building block in various sy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug development, the accurate quantification of novel intermediates is paramount. The compound 6-Amino-2-iodo-3,4-dimethoxybenzonitrile represents a critical building block in various synthetic pathways. Its precise measurement within complex reaction mixtures—replete with starting materials, byproducts, and catalysts—presents a significant bioanalytical challenge. This guide provides an in-depth comparison of common Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification strategies, offering field-proven insights to ensure data integrity and reliability.

The core challenge in this analysis is not merely detecting the analyte, but quantifying it with high accuracy and precision, which can be significantly compromised by matrix effects.[1][2] A matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample.[1][3] This can lead to ion suppression or enhancement, causing erroneous under- or over-estimation of the analyte's true concentration.[3][4]

This guide will compare three principal calibration methodologies:

  • External Standard (ESTD) Calibration: The simplest approach, but highly susceptible to matrix effects.

  • Internal Standard (ISTD) Calibration: The industry gold standard, utilizing a co-analyzed compound to correct for variability.[5][6]

  • Standard Addition (SA): A powerful, albeit more laborious, method for overcoming severe and sample-specific matrix effects.[7]

We will explore the experimental design, present comparative data, and discuss the causality behind choosing the optimal method for this specific application, grounded in the principles of regulatory guidelines such as the FDA and ICH M10.[8][9][10]

The Analytical Imperative: Overcoming Matrix Effects

In a typical synthetic reaction mixture, our target analyte, 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, is a minor component in a sea of structurally similar molecules. During electrospray ionization (ESI), these co-eluting matrix components compete with the analyte for ionization, leading to unpredictable signal response.[2] An effective quantitative method must be robust enough to negate these effects.

The objective of a robust bioanalytical method is to demonstrate its suitability for the intended purpose, ensuring the quality and consistency of the data.[9][11] This is achieved through rigorous method validation, which assesses parameters like accuracy, precision, selectivity, and linearity.[11][12]

Experimental Design: A Head-to-Head Comparison

To objectively compare the three quantification strategies, a unified experimental workflow was designed. A pooled sample of a representative reaction mixture (quenched and filtered) was used as the base matrix for all calibration standards and quality control (QC) samples.

Analyte and Internal Standard Selection
  • Analyte: 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

  • Internal Standard (ISTD): For this study, a stable isotope-labeled (SIL) version, 6-Amino-2-iodo-3,4-dimethoxybenzonitrile-d3 (with three deuterium atoms on a methoxy group), was chosen. A SIL-IS is the ideal choice as it shares nearly identical physicochemical properties, chromatographic retention time, and ionization behavior with the analyte, making it the most effective tool for correcting matrix effects and other experimental variabilities.[5][13][14]

Core LC-MS/MS Parameters
ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Analyte) m/z 305.0 → 278.0
MRM Transition (ISTD) m/z 308.0 → 281.0

This table summarizes the foundational instrumental conditions used for the analysis.

Sample Preparation Protocols

The key difference between the methods lies in the sample preparation. A simple "dilute-and-shoot" approach was selected to intentionally challenge the methods with significant matrix effects.

  • Prepare calibration standards by spiking known concentrations of the analyte into a clean solvent (e.g., 50:50 Acetonitrile:Water).

  • Prepare QC samples by spiking known concentrations into the pooled reaction mixture matrix.

  • Dilute reaction mixture samples 100-fold with the clean solvent.

  • Inject all samples onto the LC-MS/MS system.

  • Prepare a working ISTD solution (e.g., 100 ng/mL of the -d3 analogue).

  • Prepare calibration standards by spiking known concentrations of the analyte into the pooled reaction mixture matrix.

  • Prepare QC samples similarly in the reaction mixture matrix.

  • For all standards, QCs, and unknown samples: Dilute 100-fold with the working ISTD solution.

  • Inject all samples onto the LC-MS/MS system.

  • Take four aliquots of each unknown reaction mixture sample.

  • Leave one aliquot un-spiked.

  • Spike the other three aliquots with increasing, known concentrations of the analyte (e.g., corresponding to 50%, 100%, and 150% of the expected concentration).

  • Dilute all aliquots with a consistent volume of clean solvent.

  • Inject all four aliquots for each unknown sample.

G

Caption: Decision logic for choosing a quantification strategy.

Senior Scientist's Recommendation

For the routine, high-throughput quantification of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in reaction mixtures, the Internal Standard (ISTD) method using a stable isotope-labeled standard is unequivocally the superior choice.

  • Trustworthiness: It provides the highest degree of accuracy and precision by actively correcting for the inevitable sample-to-sample variations in matrix effects and instrument response. [5]* Efficiency: It maintains high throughput, requiring only a single injection per sample once the method is validated.

  • Robustness: The method is less susceptible to minor variations in sample preparation, as the ISTD corrects for analyte loss during extraction and handling steps. [14] While the Standard Addition method is a powerful tool for troubleshooting or for situations where a suitable internal standard is impossible to obtain, its low throughput makes it impractical for routine analysis in a drug development setting. [7] The External Standard method should be considered fundamentally unsuitable for this application. Relying on it for complex matrices introduces an unacceptable risk of generating inaccurate data, which could lead to flawed decisions in process chemistry and scale-up operations.

By investing in the synthesis of a stable isotope-labeled internal standard early in the development process, research organizations can establish a robust, reliable, and efficient analytical workflow that generates trustworthy data to accelerate their development timelines.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Frontage Labs. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Chen, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Goswami, R., & Somani, R. (2016). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]

  • Li, W., & Tse, F. L. S. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Guillarme, D., & D'Urso, A. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]

  • Obach, R. S. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

  • Krol, J., & Donnelly, D. (2026). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • ChromAfrica. (n.d.). LC-MS Samples & Sample Preparation Techniques. ChromAfrica Online Learning. [Link]

  • IntechOpen. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry. [Link]

  • Li, H., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC. [Link]

  • Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Kouame, A. N., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 6-Amino-2-iodo-3,4-dimethoxybenzonitrile

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 6-Amino-2-iodo-3,4-dimethoxybenzonitrile. As a Senior Application Scientist, my obj...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 6-Amino-2-iodo-3,4-dimethoxybenzonitrile. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.

Synthesized Hazard Profile and Core Safety Directives

6-Amino-2-iodo-3,4-dimethoxybenzonitrile is a solid organic compound whose structure suggests a multi-faceted hazard profile. The recommendations herein are based on the potential risks identified from analogous chemical structures.[1]

  • Aminobenzonitrile Core: This class of compounds is frequently associated with acute toxicity if swallowed, in contact with skin, or inhaled.[2][3][4] They are also known to cause significant skin and eye irritation, and may lead to respiratory tract irritation, particularly when handled as a powder.[3][5]

  • Aromatic Iodine: Iodinated aromatic compounds can be reactive and may be toxic. Special care must be taken during handling, particularly in reactions, to avoid the release of volatile iodine species.[6]

  • Nitrile Group (-C≡N): While generally stable in this configuration, nitrile-containing compounds can release highly toxic hydrogen cyanide gas under conditions of intense heat (fire) or in the presence of strong acids.[2]

Based on this profile, all handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risks.[7] Direct contact with skin and eyes must be strictly avoided through the mandatory use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Solid Chemical safety goggles with side shields or a full-face shield.[2]Two pairs of nitrile gloves ("double-gloving").[6]Full-length laboratory coat, fully buttoned.[8]Required when handling the powder. A NIOSH-approved N95 or P100 particulate respirator is recommended.[1][2]
Solution Preparation Chemical safety goggles with side shields.Chemical-resistant nitrile gloves.[5]Full-length laboratory coat.Not required if performed entirely within a certified chemical fume hood.
Reaction & Work-up Chemical safety goggles with side shields.Chemical-resistant nitrile gloves.Full-length laboratory coat.Not required if performed entirely within a certified chemical fume hood.
Spill Cleanup Full-face shield over chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.NIOSH-approved respirator with cartridges for organic vapors and particulates.

Procedural Operations and Disposal Plan

Adherence to standardized procedures is critical for minimizing risk. The following workflows provide step-by-step guidance for key operations.

PPE Selection and Safe Handling Workflow

The following diagram outlines the decision-making process from initial risk assessment to the final disposal of waste.

PPE_Workflow cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal A 1. Conduct Risk Assessment (Review this guide & SDS of analogs) B 2. Select Task-Specific PPE (Refer to PPE Matrix) A->B C 3. Prepare Work Area (Chemical Fume Hood, Spill Kit Ready) B->C D 4. Don PPE Correctly (Gloves, Goggles, Lab Coat, Respirator) C->D Proceed to Handling E 5. Perform Operation (Weighing, Solution Prep, Reaction) Minimize dust generation. D->E F 6. Segregate Waste at Point of Generation (Solid vs. Liquid, Contaminated PPE) E->F G 7. Clean & Decontaminate Work Area F->G Operation Complete H 8. Doff PPE Correctly (Remove gloves first) G->H I 9. Dispose of Waste (Follow Hazardous Waste Protocol) H->I J 10. Wash Hands Thoroughly I->J

Caption: PPE Selection and Safe Handling Workflow.

Step-by-Step Handling Protocol for Solid Compound

The primary risk when handling the solid form is the generation and inhalation of dust.[5]

  • Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent, disposable pads.

  • Don PPE: Put on a lab coat, chemical safety goggles, and a P95 particle respirator.[1] Finally, don two pairs of nitrile gloves.

  • Handling: Use a micro-spatula to carefully transfer the solid from its container to a tared weigh boat on a balance located within the hood. Avoid any actions that could create dust, such as dropping or rapid movements.

  • Closure: Once the desired amount is weighed, securely cap the source container.

  • Post-Handling: Wash the spatula with a suitable solvent (e.g., ethanol or acetone) in the fume hood, collecting the rinsate as hazardous waste.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. Remove the remaining PPE in the reverse order it was put on. Wash hands thoroughly with soap and water.[1]

Emergency Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from handling 6-Amino-2-iodo-3,4-dimethoxybenzonitrile must be treated as hazardous chemical waste.[1]

Waste Segregation and Containment
  • Solid Waste: This includes any unused compound, contaminated weighing paper, disposable pads, and PPE (gloves, etc.).

    • Procedure: Collect all solid waste in a dedicated, heavy-duty plastic bag or a clearly labeled, sealable container.[9] The label must read: "Hazardous Waste: 6-Amino-2-iodo-3,4-dimethoxybenzonitrile (Solid)".

  • Liquid Waste: This includes all solvents used for rinsing glassware and any solutions containing the compound.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and chemical-resistant (e.g., HDPE or glass) container. Do not mix with other waste streams.[10][11] The label must read: "Hazardous Waste: 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in [Solvent Name]".

Final Disposal
  • Vendor Coordination: All waste must be disposed of through a licensed hazardous waste disposal company.[9][10] Provide the vendor with all available safety information, including this guide, to ensure proper handling.

  • Record Keeping: Maintain meticulous records of all disposed waste, including quantities and dates of pickup, as required by institutional and local regulations.[9]

References

  • 2-Aminobenzonitrile (CAS 1885-29-6) Safety Information. HazComFast. Available at: [Link]

  • Material Safety Data Sheet for 4-Aminobenzonitrile, 98%. Cole-Parmer. Available at: [Link]

  • Iodinations: Standard Operating Procedures. The University of Vermont. Available at: [Link]

  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. Available at: [Link]

  • Chemical Waste Disposal Standard Operating Procedure. NUS Medicine. Available at: [Link]

  • 6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE — Chemical Substance Information. PubChem. Available at: [Link]

  • EHS- Iodination Guideline. Environmental Health and Safety. Available at: [Link]

  • IODINATION SAFETY PRECAUTIONS. Radiation Safety Services. Available at: [Link]

  • STANDARD OPERATING PROCEDURES: IODINE-125. Columbia Research. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Disposal of Chemical Waste. Safety Office. Available at: [Link]

  • Minimising Radiation Exposure in Laboratories. South Eastern Sydney Local Health District. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Department of Chemistry. Available at: [Link]

Sources

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